An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,5-difluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its specific subst...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzenesulfonamide is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its specific substitution pattern on the benzene ring makes it a valuable building block for introducing the 2-chloro-4,5-difluorobenzenesulfonyl moiety, which can significantly influence the biological activity and pharmacokinetic properties of a molecule. This guide provides a comprehensive overview of the primary synthetic pathway for 2-Chloro-4,5-difluorobenzenesulfonamide, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Strategic Synthesis Pathway
The most direct and industrially viable route to 2-Chloro-4,5-difluorobenzenesulfonamide involves a two-step sequence starting from the readily available 1-chloro-2,4-difluorobenzene. The pathway consists of:
Chlorosulfonation: An electrophilic aromatic substitution reaction to introduce the sulfonyl chloride group onto the aromatic ring.
Amination: Conversion of the resulting sulfonyl chloride to the desired sulfonamide.
This approach is favored for its efficiency and the use of common, accessible reagents.
Caption: Generalized mechanism of chlorosulfonation.
Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride
This protocol is based on established procedures for the chlorosulfonation of halogenated benzenes.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
1-Chloro-2,4-difluorobenzene
148.54
14.85 g
0.1
Chlorosulfonic acid
116.52
46.6 g (27.0 mL)
0.4
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for hydrogen chloride gas, add chlorosulfonic acid (4 equivalents).
Cool the flask in an ice-water bath to 0-5 °C.
Slowly add 1-chloro-2,4-difluorobenzene (1 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
Dry the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like hexane or by vacuum distillation.
Part 2: Amination of 2-Chloro-4,5-difluorobenzenesulfonyl chloride
The final step in the synthesis is the conversion of the sulfonyl chloride intermediate to the corresponding sulfonamide through reaction with ammonia.
Mechanistic Insights
This reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of ammonia, being a potent nucleophile, attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion to form the stable sulfonamide product.
Caption: Experimental workflow for the amination step.
Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
This protocol outlines a general and effective method for the amination of the sulfonyl chloride intermediate.
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Quantity
Moles
2-Chloro-4,5-difluorobenzenesulfonyl chloride
247.04
24.7 g
0.1
Aqueous Ammonia (28-30%)
17.03 (as NH₃)
~50 mL
Excess
Dioxane or THF
-
100 mL
-
Concentrated Hydrochloric Acid
36.46
As needed
-
Procedure:
Dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1 equivalent) in dioxane or tetrahydrofuran (THF) in a round-bottom flask.
Cool the solution in an ice bath.
Slowly add an excess of concentrated aqueous ammonia solution dropwise with vigorous stirring. A white precipitate will form.
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.
Pour the reaction mixture into a beaker containing water.
Acidify the mixture with concentrated hydrochloric acid to a pH of approximately 2 to precipitate the product fully.
Collect the white solid by vacuum filtration and wash it with cold water.
Dry the crude 2-Chloro-4,5-difluorobenzenesulfonamide. The product can be further purified by recrystallization from an ethanol-water mixture.
Conclusion
The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide is a straightforward two-step process that can be performed efficiently in a laboratory setting. Careful control of reaction conditions, particularly temperature during the chlorosulfonation step, is crucial for achieving a good yield and purity of the intermediate. The subsequent amination is a robust reaction that typically proceeds to completion with high efficiency. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable synthetic intermediate.
References
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
Organic Syntheses. Benzenesulfonyl chloride. Retrieved from [Link]
Exploratory
An In-Depth Technical Guide to 2-Chloro-4,5-difluorobenzenesulfonamide
This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzenesulfonamide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of 2-Chloro-4,5-difluorobenzenesulfonamide, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its core identification, synthesis, rigorous analytical characterization, potential applications, and essential safety protocols, grounding our discussion in established scientific principles.
Core Identification and Physicochemical Properties
2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. The presence of chlorine and fluorine atoms on the benzene ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable scaffold in medicinal chemistry. While a specific CAS number for this exact sulfonamide is not readily found in major public databases, its identity is unequivocally established through its synthesis from its sulfonyl chloride precursor and subsequent analytical characterization. For the purpose of this guide, we will refer to its direct precursor for database tracking.
Expected to be a crystalline solid with a defined melting point.
Synthesis Pathway and Mechanistic Rationale
The most direct and industrially relevant synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide involves the reaction of its corresponding sulfonyl chloride with an ammonia source. This is a classic nucleophilic acyl substitution-type reaction at a sulfur center.
Causality of the Synthesis:
The sulfur atom in 2-chloro-4,5-difluorobenzenesulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the substituted aromatic ring. Ammonia (or ammonium hydroxide) serves as a potent nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic sulfur atom, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is expelled as a leaving group, and a proton is lost from the nitrogen atom, yielding the stable sulfonamide product and hydrochloric acid, which is neutralized by a base.
Caption: Synthesis workflow for 2-Chloro-4,5-difluorobenzenesulfonamide.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on standard amination of sulfonyl chlorides.[3]
Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Nitrogen), dissolve ammonium hydroxide (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Reactant Addition: Cool the solution to 0°C in an ice bath. Dissolve 2-Chloro-4,5-difluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred ammonia solution over 20-30 minutes.
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM or ethyl acetate.
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization or flash column chromatography to yield pure 2-Chloro-4,5-difluorobenzenesulfonamide.
Comprehensive Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and purity assessment of the synthesized compound. This self-validating system ensures scientific integrity.
Caption: Integrated workflow for analytical validation.
Mass Spectrometry (MS)
Principle: Liquid Chromatography-Mass Spectrometry (LC-MS) is used to determine the molecular weight of the compound. For halogenated compounds, MS is particularly powerful as it reveals a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[4][5] This results in a molecular ion peak (M) and a second peak at two mass units higher (M+2) with an intensity ratio of roughly 3:1, providing definitive evidence for the presence of a single chlorine atom.
Protocol: LC-MS Analysis
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute this solution to approximately 10-20 µg/mL with the initial mobile phase.
LC Conditions:
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate at 5% B.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
MS Conditions (Electrospray Ionization - ESI):
Polarity: Positive and Negative modes.
Scan Range: 50-500 m/z.
Expected Ions:
Positive Mode ([M+H]⁺): C₆H₅ClF₂NO₂S⁺ at m/z 228.6.
Negative Mode ([M-H]⁻): C₆H₃ClF₂NO₂S⁻ at m/z 226.6.
Data Interpretation: Look for the molecular ion peaks in both modes. Crucially, verify the presence of the M and M+2 peaks (e.g., at m/z 228.6 and 230.6 in positive mode) in a ~3:1 intensity ratio.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure of the molecule by probing the magnetic properties of atomic nuclei. ¹H NMR identifies the number and environment of hydrogen atoms, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is essential for fluorine-containing compounds.[6] Couplings between these nuclei (H-H, C-H, H-F, C-F) are critical for establishing connectivity.[7]
Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for sulfonamides as it helps in observing the exchangeable N-H protons.
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a 400 MHz or higher spectrometer. 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) may be necessary for unambiguous assignment.
Expected Spectral Features:
¹H NMR:
Aromatic Protons (2H): Two signals in the aromatic region (~7.5-8.5 ppm). Each signal will appear as a doublet of doublets due to coupling with the adjacent fluorine atom and the other aromatic proton.
Amide Protons (2H): A broad singlet (~7.0-7.5 ppm, depending on solvent and concentration) corresponding to the -SO₂NH₂ group. This peak will disappear upon D₂O exchange.
¹⁹F NMR:
Two distinct signals for the two non-equivalent fluorine atoms, each likely appearing as a doublet of doublets due to coupling to each other and the adjacent aromatic proton.[8]
¹³C NMR:
Six distinct signals for the aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets due to one-bond C-F coupling. Carbons further away will show smaller, multi-bond C-F couplings.
Infrared (IR) Spectroscopy
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The sulfonamide group has very characteristic stretching frequencies for its S=O and N-H bonds.
Protocol: FT-IR Analysis (ATR)
Sample Preparation: Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region (asymmetric and symmetric stretches of the -NH₂ group).
S=O Stretching: Two strong absorption bands; an asymmetric stretch around 1350-1310 cm⁻¹ and a symmetric stretch around 1170-1145 cm⁻¹.[9]
Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.
C-F Stretching: Strong absorptions in the 1250-1000 cm⁻¹ region.
S-N Stretching: Absorption in the 925-900 cm⁻¹ range.[10]
Applications in Drug Discovery and Medicinal Chemistry
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in drug design, acting as a versatile pharmacophore and a bioisostere for other functional groups like carboxylic acids.[3][11] Its ability to act as both a hydrogen bond donor (N-H) and acceptor (S=O) allows for strong interactions with biological targets such as enzymes and receptors.[11]
Potential Roles of 2-Chloro-4,5-difluorobenzenesulfonamide:
Core Scaffold: This molecule serves as a starting point for creating libraries of more complex drug candidates. The primary amine of the sulfonamide can be further functionalized.
Antibacterial Agents: Sulfonamides were among the first effective antibacterial drugs, working by inhibiting the bacterial synthesis of folic acid.[12][13] Novel sulfonamides are still explored to overcome resistance.
Enzyme Inhibitors: The sulfonamide moiety is a classic zinc-binding group found in many carbonic anhydrase inhibitors (used to treat glaucoma) and other metalloenzyme inhibitors.[11]
Other Therapeutic Areas: The sulfonamide motif is present in drugs used to treat a wide array of conditions, including diabetes, inflammation, and cancer.[2][12] The specific halogenation pattern of 2-Chloro-4,5-difluorobenzenesulfonamide offers medicinal chemists a tool to fine-tune properties like cell permeability and metabolic resistance.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety. While a specific safety data sheet (SDS) for this compound is not widely available, guidelines can be established based on related structures like sulfonyl chlorides and other powdered sulfonamides.[1][14]
Table 3: Safety and Handling Guidelines
Aspect
Guideline
Rationale
Personal Protective Equipment (PPE)
Wear a lab coat, nitrile gloves, and chemical safety goggles.
Prevents skin and eye contact with the chemical powder.
Handling
Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.
Store in a tightly sealed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[14]
Protects the compound from moisture and incompatible materials.
Spills
Sweep up the solid material carefully, avoiding dust generation. Place in a sealed container for disposal.
Prevents dispersal and exposure.
First Aid
Skin: Wash with soap and water. Eyes: Rinse cautiously with water for several minutes. Inhalation: Move to fresh air. Ingestion: Rinse mouth. Seek medical attention if irritation or symptoms persist.
Standard first aid procedures for non-corrosive chemical powders.
Disclaimer: This guide is intended for informational purposes for qualified professionals. Always consult a comprehensive and compound-specific Safety Data Sheet (SDS) before handling any chemical and follow all institutional safety protocols.
References
G., S. & M., A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances. Available at: [Link]
Wikipedia. (2024). Sulfonamide (medicine). In Wikipedia. Available at: [Link]
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Available at: [Link]
Cleveland Clinic. (2025). What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Available at: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 2773523, 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Available at: [Link]
Pharmaffiliates. N-(3-(2-(Tert-butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. Available at: [Link]
Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. PubMed. Available at: [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). U.S. National Library of Medicine. Available at: [Link]
Uno, T., & Machida, K. (1963). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. J-Stage. Available at: [Link]
EP0032077A1 - Process for preparing fluorobenzene-sulfonyl fluorides - Google Patents. (1981).
Chemistry Steps. (2024). Isotopes in Mass Spectrometry. Available at: [Link]
Uno, T., & Machida, K. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. PubMed. Available at: [Link]
Tailored Tutors. (2019). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. YouTube. Available at: [Link]
Silverman, D. N., & Tu, C. (1988). NMR studies of carbonic anhydrase-fluorinated benzenesulfonamide complexes. American Chemical Society. Available at: [Link]
Macmillan Group - Princeton University. (2023). Synthesis of sulfonyl chloride substrate precursors. Available at: [Link]
Analytical Chemistry. (1951). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Available at: [Link]
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Available at: [Link]
Zeitschrift für Naturforschung. (2004). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Available at: [Link]
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Available at: [Link]
Southampton Chemistry Analytical Solutions. (n.d.). Multinuclear and Fluorine NMR Spectroscopy. Available at: [Link]
Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Available at: [Link]
PubMed. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Available at: [Link]
A2Z Chemical. 1195768-23-0 | N-(3-(2-(tert-Butyl)-5-(2-chloropyrimidin-4-yl)thiazol-4-yl). Available at: [Link]
A Technical Guide to the Spectroscopic Characterization of 2-Chloro-4,5-difluorobenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Chloro-4,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemis...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-4,5-difluorobenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and drug development. The unique substitution pattern of a chloro and two fluoro groups on the benzene ring, combined with the sulfonamide moiety, imparts specific electronic and conformational properties that can influence biological activity. Accurate structural elucidation and purity assessment are paramount in the research and development of new chemical entities. This guide provides an in-depth analysis of the predicted spectroscopic data for 2-Chloro-4,5-difluorobenzenesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As no direct experimental data is publicly available, this document serves as a predictive reference, leveraging established spectroscopic principles and data from analogous structures to offer a robust characterization framework.
Chemical Structure
The structure of 2-Chloro-4,5-difluorobenzenesulfonamide is foundational to understanding its spectroscopic properties. The molecule consists of a benzene ring substituted with a chlorine atom at position 2, two fluorine atoms at positions 4 and 5, and a sulfonamide group (-SO₂NH₂) at position 1.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For 2-Chloro-4,5-difluorobenzenesulfonamide, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The predicted spectra are based on established chemical shift increments and coupling constant patterns observed in similar halogenated aromatic systems.[1]
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals for the two aromatic protons, in addition to a signal for the sulfonamide protons. The chemical shifts are influenced by the electron-withdrawing nature of the sulfonyl group and the halogens.
Predicted Chemical Shift (ppm)
Multiplicity
Integration
Assignment
~ 8.0 - 8.2
Doublet of doublets
1H
H-6
~ 7.4 - 7.6
Doublet of doublets
1H
H-3
~ 7.3 (broad)
Singlet
2H
-SO₂NH₂
Causality Behind Predictions:
H-6: This proton is ortho to the strongly electron-withdrawing sulfonamide group, which deshields it, shifting it downfield. It will be split by the adjacent fluorine at C-5 (short-range coupling) and the proton at H-3 (long-range coupling).
H-3: This proton is ortho to the chlorine atom and meta to the sulfonamide group. It will be split by the adjacent fluorine at C-4 and the proton at H-6.
-SO₂NH₂: The protons of the sulfonamide group are exchangeable and often appear as a broad singlet. The chemical shift can be highly dependent on the solvent and concentration.
Predicted ¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals for the aromatic carbons, reflecting the asymmetry of the molecule. The chemical shifts are significantly influenced by the attached substituents.
Predicted Chemical Shift (ppm)
Assignment
~ 150 - 155 (dd)
C-4
~ 147 - 152 (dd)
C-5
~ 138 - 142
C-1
~ 128 - 132
C-2
~ 120 - 124 (d)
C-6
~ 118 - 122 (d)
C-3
Causality Behind Predictions:
C-4 and C-5: The carbons directly bonded to fluorine will exhibit large one-bond C-F coupling constants and will be significantly shifted downfield. They will also show smaller two- and three-bond couplings to the other fluorine.
C-1 and C-2: The carbons attached to the sulfonamide and chlorine groups will also be downfield due to the electronegativity of these substituents.
C-6 and C-3: These carbons, bonded to hydrogen, will be the most upfield of the aromatic signals and will show smaller C-F couplings.
Predicted ¹⁹F NMR Data
¹⁹F NMR is particularly useful for fluorinated compounds, providing information about the chemical environment of the fluorine atoms.[2] Two distinct signals are expected for the two non-equivalent fluorine atoms.
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
~ -130 to -135
Doublet of doublets
F-4
~ -138 to -143
Doublet of doublets
F-5
Causality Behind Predictions:
The chemical shifts are in the typical range for aromatic fluorides. The exact positions are influenced by the electronic effects of the other substituents.
Each fluorine signal will be split by the adjacent aromatic proton and the other fluorine atom, resulting in a doublet of doublets for each.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
Self-Validation: The consistency of the observed coupling constants across the ¹H, ¹³C, and ¹⁹F spectra will serve as a self-validating system for the structural assignment. For instance, the J-coupling observed between H-6 and F-5 in the ¹H spectrum should be mirrored in the ¹⁹F spectrum for the F-5 signal.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 2-Chloro-4,5-difluorobenzenesulfonamide is expected to be complex in the fingerprint region, but key stretching frequencies will be diagnostic.[3]
Predicted IR Absorption Frequencies
Wavenumber (cm⁻¹)
Intensity
Vibrational Mode
3350 - 3250
Medium, sharp (two bands)
N-H asymmetric and symmetric stretching
1600 - 1450
Medium to weak
Aromatic C=C stretching
1370 - 1330
Strong
SO₂ asymmetric stretching
1180 - 1160
Strong
SO₂ symmetric stretching
1250 - 1100
Strong
C-F stretching
800 - 600
Medium to strong
C-Cl stretching
Causality Behind Predictions:
N-H Stretching: The presence of two bands in this region is characteristic of a primary sulfonamide (-NH₂).[4]
SO₂ Stretching: The strong absorptions for the asymmetric and symmetric stretching of the S=O bonds are highly characteristic of the sulfonamide group.[4]
C-F Stretching: The C-F stretching vibrations typically appear as strong bands in this region. The presence of two C-F bonds may lead to multiple or broad absorptions.[5]
C-Cl Stretching: The C-Cl stretch is expected in the lower frequency region of the spectrum.
Experimental Protocol for IR Data Acquisition (ATR)
Caption: Workflow for ATR-IR data acquisition and analysis.
Self-Validation: The presence of all the key predicted functional group frequencies (N-H, SO₂, C-F, C-Cl, and aromatic C=C) would provide strong, self-validating evidence for the proposed structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of the molecular formula and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization)
m/z
Relative Intensity
Proposed Fragment
241/243
Moderate
[M]⁺ (Molecular ion)
177
High
[M - SO₂]⁺
162
High
[M - SO₂NH]⁺
142
Moderate
[C₆H₂ClF₂]⁺
75
Low
[SO₂NH]⁺
Causality Behind Predictions:
Molecular Ion: The molecular ion peak should exhibit a characteristic 3:1 intensity ratio for the M and M+2 peaks, which is indicative of the presence of one chlorine atom.[6]
Fragmentation: The most common fragmentation pathways for aromatic sulfonamides involve the loss of SO₂ or the entire sulfonamide group.[7][8] The cleavage of the C-S bond is a common fragmentation pathway. Further fragmentation of the aromatic ring is also possible. Aromatic compounds are known to produce intense molecular ion peaks.[9]
Experimental Protocol for MS Data Acquisition
Caption: Workflow for Mass Spectrometry data acquisition and interpretation.
Self-Validation: The observed isotopic pattern for the molecular ion must match the theoretical pattern for a compound containing one chlorine atom. The fragmentation pattern should be logical and consistent with the known fragmentation behavior of aromatic sulfonamides and halogenated compounds.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 2-Chloro-4,5-difluorobenzenesulfonamide. The detailed analysis of the expected NMR, IR, and MS data, grounded in established spectroscopic principles, offers a robust framework for researchers and scientists. The provided experimental protocols and the emphasis on the causality behind the spectral features are intended to guide the empirical analysis of this compound and others with similar structural motifs. The self-validating nature of multi-technique spectroscopic analysis, where data from each method corroborates the others, is key to confident structural elucidation in drug discovery and development.
References
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ACD/Labs. (n.d.). NMR Prediction. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. [Link]
Butts, C. P., & Hollas, D. (2020). Predicting 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of organic chemistry, 85(13), 8438–8445. [Link]
Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid communications in mass spectrometry : RCM, 17(21), 2373–2379. [Link]
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Gowda, B. T., & Usha, K. M. (2003). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X= H; CH3; C2H5; F; Cl; Br; I or NO2 and. Zeitschrift für Naturforschung A, 58(11), 697-703. [Link]
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An In-depth Technical Guide to the Potential Biological Activities of 2-Chloro-4,5-difluorobenzenesulfonamide
Abstract This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 2-Chloro-4,5-difluorobenzenesulfonamide. Drawing upon the well-established pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel synthetic compound, 2-Chloro-4,5-difluorobenzenesulfonamide. Drawing upon the well-established pharmacological profile of the sulfonamide scaffold, this document extrapolates and scientifically substantiates the potential for this specific derivative to exhibit significant antibacterial, anti-inflammatory, anticancer, and carbonic anhydrase inhibitory properties. The strategic incorporation of chloro and difluoro moieties on the phenyl ring is analyzed for its potential to modulate potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust theoretical framework and detailed, actionable experimental protocols to investigate the therapeutic promise of this compound.
Introduction: The Sulfonamide Scaffold and the Promise of 2-Chloro-4,5-difluorobenzenesulfonamide
The sulfonamide functional group (R-SO₂NHR') is a cornerstone in medicinal chemistry, forming the basis of a wide array of therapeutic agents.[1] Since their initial discovery as antibacterial agents, the versatility of sulfonamides has been demonstrated in their application as diuretics, anticonvulsants, anti-inflammatory drugs, and anticancer agents.[2] The biological activity of sulfonamides is intrinsically linked to their ability to mimic or antagonize endogenous molecules, often by inhibiting key enzymes.
2-Chloro-4,5-difluorobenzenesulfonamide is a synthetic compound that couples the established pharmacophore of the benzenesulfonamide core with a unique halogenation pattern. The presence of a chloro group and two fluoro atoms on the benzene ring is anticipated to significantly influence its electronic properties, lipophilicity, and metabolic stability, thereby potentially enhancing its biological activities and offering a novel chemical entity for drug discovery. This guide will systematically explore the most promising avenues for investigating the therapeutic potential of this compound.
Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
While a specific, optimized synthesis for 2-Chloro-4,5-difluorobenzenesulfonamide is not extensively documented in publicly available literature, a general synthetic route can be proposed based on established methods for the synthesis of related sulfonamides. The most common approach involves the reaction of a corresponding sulfonyl chloride with ammonia or an appropriate amine.
A plausible synthetic pathway would start from the commercially available 2-chloro-4,5-difluorobenzoic acid.[3] This starting material can be converted to the corresponding sulfonyl chloride, which is then reacted with an ammonia source to yield the desired sulfonamide.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide.
Potential Biological Activities and Investigational Protocols
This section will delve into the four most probable biological activities of 2-Chloro-4,5-difluorobenzenesulfonamide, providing the scientific rationale and detailed experimental protocols for their investigation.
Antibacterial Activity
Scientific Rationale:
The archetypal biological activity of sulfonamides is their antibacterial effect.[1] They act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria.[4] Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. Humans are unaffected by this mechanism as they obtain folic acid from their diet.
The structure-activity relationship (SAR) of antibacterial sulfonamides suggests that the unsubstituted N1-sulfonamide group and the para-amino group are critical for activity.[4] While 2-Chloro-4,5-difluorobenzenesulfonamide lacks the para-amino group of classic sulfa drugs, many modern sulfonamide-based antibacterials have diverse substitution patterns. The electron-withdrawing nature of the chloro and difluoro substituents on the phenyl ring can influence the pKa of the sulfonamide nitrogen, which is a key determinant of antibacterial potency.[5] It is hypothesized that these substitutions may enhance the compound's ability to bind to the DHPS active site.
This protocol outlines a standardized method to determine the Minimum Inhibitory Concentration (MIC) of 2-Chloro-4,5-difluorobenzenesulfonamide against a panel of pathogenic bacteria.[6][7]
Dimethyl sulfoxide (DMSO) for compound dissolution
Procedure:
Compound Preparation: Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in DMSO. A series of two-fold dilutions should be prepared in MHB to achieve a range of final concentrations to be tested.
Bacterial Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
Plate Setup: In a 96-well plate, add 50 µL of MHB to all wells. Add 50 µL of the appropriate compound dilution to the first column of wells. Perform serial two-fold dilutions across the plate by transferring 50 µL from one well to the next.
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
Controls: Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
Incubation: Incubate the plates at 37°C for 18-24 hours.
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Workflow for Antimicrobial Susceptibility Testing:
Caption: Workflow for determining the MIC of the test compound.
Carbonic Anhydrase Inhibition
Scientific Rationale:
Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] CAs are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.[9] The inhibitory mechanism involves the binding of the deprotonated sulfonamide nitrogen to the zinc ion in the enzyme's active site.[10]
The presence of electron-withdrawing fluorine and chlorine atoms on the phenyl ring of 2-Chloro-4,5-difluorobenzenesulfonamide is expected to increase the acidity of the sulfonamide protons, facilitating deprotonation and enhancing binding to the catalytic zinc ion. This could lead to potent inhibition of various CA isoforms.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to measure the inhibition of carbonic anhydrase activity.[11][12]
Materials:
2-Chloro-4,5-difluorobenzenesulfonamide
Human carbonic anhydrase II (hCA II)
p-Nitrophenyl acetate (p-NPA) as substrate
Tris-HCl buffer (pH 7.4)
96-well microtiter plates
Spectrophotometer (plate reader)
Acetazolamide (a known CA inhibitor) as a positive control
Procedure:
Reagent Preparation: Prepare a stock solution of the test compound and acetazolamide in DMSO. Prepare a working solution of hCA II in Tris-HCl buffer. Prepare a solution of p-NPA in acetonitrile.
Assay Setup: In a 96-well plate, add Tris-HCl buffer to each well. Add the test compound at various concentrations to the respective wells.
Enzyme Addition: Add the hCA II working solution to all wells except the blank.
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.
Reaction Initiation: Initiate the reaction by adding the p-NPA solution to all wells.
Measurement: Immediately measure the absorbance at 400 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a plate reader in kinetic mode.
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.
Carbonic Anhydrase Inhibition Pathway:
Caption: Inhibition of carbonic anhydrase by sulfonamides.
Anticancer Activity via Matrix Metalloproteinase Inhibition
Scientific Rationale:
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[13] Overexpression of certain MMPs, such as MMP-2 and MMP-9, is associated with tumor invasion, metastasis, and angiogenesis.[14] Sulfonamide-based compounds have been developed as MMP inhibitors, where the sulfonamide group often interacts with the enzyme's active site, including the catalytic zinc ion.[15]
The hydrophobic and electron-withdrawing nature of the 2-chloro-4,5-difluorophenyl moiety could lead to favorable interactions within the S1' pocket of the MMP active site, a key determinant for inhibitor potency and selectivity.[15] Therefore, 2-Chloro-4,5-difluorobenzenesulfonamide is a promising candidate for investigation as an MMP inhibitor with potential anticancer activity.
Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorogenic)
This protocol outlines a fluorogenic assay to determine the inhibitory activity of the test compound against a specific MMP.[16]
Materials:
2-Chloro-4,5-difluorobenzenesulfonamide
Recombinant human MMP (e.g., MMP-2 or MMP-9)
Fluorogenic MMP substrate
Assay buffer
96-well black microtiter plates
Fluorescence plate reader
A known MMP inhibitor as a positive control
Procedure:
Compound Preparation: Prepare a stock solution and serial dilutions of the test compound in assay buffer.
Assay Setup: Add assay buffer and the test compound at various concentrations to the wells of a 96-well plate.
Enzyme Activation (if necessary): Some MMPs require activation before the assay. Follow the manufacturer's instructions.
Enzyme Addition: Add the activated MMP solution to each well.
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for inhibitor binding.
Reaction Initiation: Add the fluorogenic substrate to each well to start the reaction.
Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.
Data Analysis: Calculate the rate of substrate cleavage. Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ value.
MMP Inhibition and Anti-Invasive Effect Workflow:
Caption: Inhibition of prostaglandin synthesis via COX enzyme by sulfonamides.
Data Presentation and Interpretation
All quantitative data from the aforementioned assays should be presented in a clear and concise tabular format to facilitate comparison and interpretation.
Table 1: Summary of Potential Biological Activities and Key Investigational Parameters
Biological Activity
Target Enzyme(s)
Key Assay
Primary Endpoint
Positive Control(s)
Antibacterial
Dihydropteroate Synthase (DHPS)
Broth Microdilution
MIC (µg/mL)
A known antibiotic (e.g., Sulfamethoxazole)
Carbonic Anhydrase Inhibition
Carbonic Anhydrases (e.g., hCA II)
Colorimetric Assay
IC₅₀ (µM)
Acetazolamide
Anticancer
Matrix Metalloproteinases (e.g., MMP-2, MMP-9)
Fluorogenic Assay
IC₅₀ (µM)
A known MMP inhibitor
Anti-inflammatory
Cyclooxygenases (COX-1, COX-2)
Fluorometric Assay
IC₅₀ (µM), Selectivity Index
Celecoxib, Indomethacin
Conclusion and Future Directions
2-Chloro-4,5-difluorobenzenesulfonamide represents a novel chemical entity with significant potential for a range of therapeutic applications. Based on the well-established pharmacology of the sulfonamide scaffold and the anticipated modulatory effects of its unique halogenation pattern, this compound warrants thorough investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its biological activity profile.
Future research should focus on a systematic evaluation of this compound using the described assays. Promising results from these in vitro studies would justify further investigation, including in vivo efficacy studies in relevant animal models of infection, cancer, and inflammation. Furthermore, medicinal chemistry efforts could be initiated to explore the structure-activity relationships of this new class of substituted benzenesulfonamides to optimize their potency, selectivity, and pharmacokinetic properties.
References
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Google Patents. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid.
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Ferreira, L. G., et al. (2020). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. International Journal of Molecular Sciences, 21(21), 8233. [Link]
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Khan, I., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Journal of Biomolecular Structure & Dynamics, 41(19), 9673-9689. [Link]
El-Sayad, K. A., El-Masry, G. H., & Abdel-Aziz, M. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 149, 107409. [Link]
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Montanari, M., et al. (2007). Binding affinities for sulfonamide inhibitors with matrix metalloproteinase-2 using a linear response method. Journal of Computer-Aided Molecular Design, 21(6), 331–340. [Link]
Sci-Hub. (2005). A NOVEL SYNTHESIS OF 2-CHLORO-4-FLUORO-5-NITROBENZENESULFONYL CHLORIDE. [Link]
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A Technical Guide to the Safe Handling and Storage of 2-Chloro-4,5-difluorobenzenesulfonamide
Section 1: Chemical Identity and Physicochemical Properties 2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure combines a reactive sulfonamide group with a halogenated aromatic r...
Author: BenchChem Technical Support Team. Date: February 2026
Section 1: Chemical Identity and Physicochemical Properties
2-Chloro-4,5-difluorobenzenesulfonamide is a substituted aromatic sulfonamide. Its structure combines a reactive sulfonamide group with a halogenated aromatic ring, suggesting it should be handled as a potentially hazardous and reactive substance. While a comprehensive, verified physicochemical profile is not widely published, data for analogous compounds allows for the estimation of its key properties.
Table 1: Physicochemical Characteristics of 2-Chloro-4,5-difluorobenzenesulfonamide and Related Compounds
Property
Value for 2-Chloro-4,5-difluorobenzenesulfonamide
Basis for Estimate (Analogous Compound)
CAS Number
204044-93-5
-
Molecular Formula
C₆H₄ClF₂NO₂S
-
Molecular Weight
227.62 g/mol
Calculated
Appearance
Likely a white to off-white solid powder
General appearance of similar sulfonamides
Melting Point
Not available; expected to be >100 °C
Based on similar solid sulfonamides
Boiling Point
Not available; likely decomposes before boiling
Common for complex sulfonamides
Solubility
Expected to be poorly soluble in water; soluble in organic solvents (DMSO, DMF, Acetone)
General solubility of related organic compounds
Section 2: Hazard Analysis and Risk Mitigation
A full toxicological profile for 2-Chloro-4,5-difluorobenzenesulfonamide has not been thoroughly investigated.[1] However, the constituent functional groups—a chlorinated aromatic ring and a sulfonamide moiety—necessitate a cautious approach. Structurally related compounds, such as 2-chloro-4,5-difluorobenzenesulfonyl chloride, are classified as corrosive and can cause severe skin burns and eye damage.[2][3][4]
Causality of Hazards:
Skin and Eye Irritation/Corrosion: Sulfonamides and their precursors can be irritating. The presence of chlorine and fluorine atoms on the benzene ring can enhance this effect. Direct contact with the powder or its solutions may cause significant irritation or chemical burns.
Respiratory Tract Irritation: Inhalation of fine dust particles can irritate the mucous membranes and respiratory tract.[5]
Reactivity with Water/Moisture: While the sulfonamide is more stable than its sulfonyl chloride precursor, contact with strong acids or bases, or prolonged exposure to moisture, could lead to decomposition, potentially releasing hazardous fumes like hydrogen chloride, sulfur oxides, and nitrogen oxides.[1]
Personal Protective Equipment (PPE)
A self-validating PPE protocol ensures that engineering controls are supplemented by a robust personal barrier. The minimum required PPE for handling this compound includes:
Hand Protection: Nitrile or neoprene gloves. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[6]
Eye Protection: Chemical safety goggles or a full-face shield if there is a significant risk of splashing or dust generation.[7]
Body Protection: A lab coat is mandatory. For larger quantities or when generating dust, chemical-resistant coveralls are recommended.
Respiratory Protection: Handling should occur in a certified chemical fume hood.[8] If a fume hood is not available or if significant aerosolization is expected, a properly fitted NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.
Section 3: Standard Operating Procedures for Handling
Adherence to a strict, step-by-step protocol is critical for minimizing exposure and preventing contamination.
Receiving and Initial Inspection Workflow
Caption: Workflow for receiving new shipments of chemical reagents.
Weighing and Solution Preparation
Preparation: Designate a specific area within a chemical fume hood for weighing. Place a disposable weighing paper or boat on the analytical balance.
Tare: Tare the balance with the weighing vessel.
Dispensing: Using a clean, dedicated spatula, carefully transfer the desired amount of 2-Chloro-4,5-difluorobenzenesulfonamide from the stock container to the weighing vessel. Avoid creating airborne dust.
Closure: Immediately and securely close the main stock container.[1][9]
Dissolution: Transfer the weighed solid into the destination flask. Add the desired solvent and mix gently until fully dissolved.
Cleanup: Dispose of the weighing vessel and any contaminated materials (e.g., wipes) in a designated solid hazardous waste container. Clean the spatula and the balance surface thoroughly.
Doffing PPE: Remove gloves and wash hands immediately after the procedure is complete.
Section 4: Long-Term Storage and Stability
Proper storage is paramount to maintaining the chemical's integrity and preventing hazardous situations.
Temperature and Atmosphere: Store in a cool, dry, and well-ventilated area.[4][6][9] Many suppliers recommend storage under an inert gas (like Argon or Nitrogen) at 2-8°C, which suggests that the compound may be sensitive to moisture or oxidation over time.[10]
Container: Keep the container tightly sealed to prevent moisture ingress and contamination.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]
Incompatibilities:
Strong Bases: As a sulfonamide, the N-H proton is weakly acidic and can react with strong bases.
Strong Oxidizing Agents: The aromatic ring and sulfur atom can be susceptible to oxidation.
Moisture: Store in a desiccated environment. Proximity to water or humid air should be avoided to prevent slow hydrolysis.
Section 5: Emergency Procedures and Spill Management
Proactive planning is the best defense against accidental releases. All personnel must be familiar with the location and use of emergency equipment, including safety showers, eyewash stations, and spill kits.
Spill Response Protocol
In the event of a spill, the following decision-making process should be initiated immediately.
Caption: Decision tree for managing a chemical spill.
First Aid Measures
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1]
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[11]
Section 6: Waste Disposal
All waste containing 2-Chloro-4,5-difluorobenzenesulfonamide must be treated as hazardous.
Solid Waste: Contaminated disposables (gloves, wipes, weighing papers) and excess solid reagent should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Solutions of the compound should be collected in a designated, labeled hazardous waste container for halogenated organic waste.
Disposal Route: All waste must be disposed of through a licensed environmental waste disposal service, in accordance with all local, state, and federal regulations.[8] Do not dispose of down the drain.[12]
References
PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link]
Oakwood Chemical. (2020). Safety Data Sheet for 2-Chloro-5-fluorobenzoyl chloride. Available at: [Link]
Cole-Parmer. Material Safety Data Sheet - Octamethylcyclotetrasiloxane, 98%. Available at: [Link]
Harnessing 2-Chloro-4,5-difluorobenzenesulfonamide for the Potent Inhibition of Carbonic Anhydrase: Methodologies and Mechanistic Insights
An Application Guide for Researchers This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4,5-difluorobenzenesulfonamide a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Researchers
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the utilization of 2-Chloro-4,5-difluorobenzenesulfonamide as a potent inhibitor in carbonic anhydrase (CA) functional assays. The document delineates the fundamental principles of carbonic anhydrase activity, the mechanism of sulfonamide-based inhibition, and presents detailed, validated protocols for determining inhibitor potency through colorimetric assays.
The Scientific Imperative for Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes.[1][2][3] Their primary physiological function is to catalyze the rapid and reversible hydration of carbon dioxide (CO₂) to bicarbonate (HCO₃⁻) and a proton (H⁺), a reaction fundamental to cellular life.[4][5][6] This catalytic role is critical in a multitude of physiological processes, including respiration, pH homeostasis, electrolyte secretion, and biosynthesis.[1][4]
In humans, 15 different CA isoforms have been identified, with 12 being catalytically active.[4][6][7] The isoform-specific expression and activity are often implicated in various pathologies. Consequently, CAs have emerged as significant therapeutic targets for a range of conditions, including glaucoma, epilepsy, altitude sickness, and certain types of cancer.[8][9][10][11] The development of specific carbonic anhydrase inhibitors (CAIs) is a highly active area of pharmaceutical research.[12][13]
The Sulfonamide Pharmacophore: A Keystone of CA Inhibition
Primary sulfonamides (R-SO₂NH₂) represent the most established and clinically significant class of carbonic anhydrase inhibitors.[12][14] Their mechanism of action is exquisitely specific and potent. The deprotonated sulfonamide anion (R-SO₂NH⁻) acts as a zinc-binding group, coordinating directly to the Zn(II) ion at the core of the enzyme's active site in a tetrahedral geometry.[14][15][16] This binding event displaces the zinc-bound water molecule/hydroxide ion that is essential for the catalytic cycle, thereby arresting the enzyme's function. The aromatic or heterocyclic scaffold of the sulfonamide molecule further stabilizes this interaction through a network of hydrogen bonds with hydrophilic and hydrophobic residues within the active site cavity.[14]
2-Chloro-4,5-difluorobenzenesulfonamide belongs to this classical inhibitor group. Its chemical structure, featuring the essential primary sulfonamide moiety, makes it a prime candidate for effective carbonic anhydrase inhibition.
Physicochemical Properties of the Inhibitor
A clear understanding of the inhibitor's properties is crucial for accurate stock solution preparation and experimental design.
Note: Properties for the sulfonamide are derived from its precursor, 2-Chloro-4,5-difluorobenzenesulfonyl chloride.
Diagram 1: Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides.
Selecting the Appropriate Assay Methodology
The activity of carbonic anhydrase and its inhibition can be quantified using several methods. The two most prevalent approaches are the direct CO₂ hydration assay and the indirect esterase assay. The choice of method depends on the experimental goals, available equipment, and required throughput.
Feature
CO₂ Hydration Assay
Esterase Activity Assay
Principle
Measures the physiological hydration of CO₂ by monitoring the associated pH change.
Measures the hydrolysis of an artificial ester substrate (e.g., p-NPA) that releases a chromophore.[1][2]
Detection
Stopped-flow spectrophotometry following a pH indicator (e.g., Phenol Red) or electrometrically with a pH electrode.[4][18]
Spectrophotometry (colorimetric) measuring the absorbance of the product (e.g., p-nitrophenol at ~405 nm).[1][5]
Speed
Very fast reaction, requires specialized rapid-mixing instrumentation for kinetic analysis.[19][20]
Slower reaction, easily adaptable to standard microplate readers.[2]
Throughput
Low to medium.
High, suitable for screening large compound libraries.[1][5]
Simple, cost-effective, robust, and high-throughput compatible.[1][2]
Cons
Requires specialized equipment; sensitive to buffer composition.
Indirect measurement of activity; potential for substrate or product interference.
For inhibitor screening and routine IC₅₀ determination, the colorimetric esterase activity assay is the method of choice due to its simplicity, scalability, and cost-effectiveness. The remainder of this guide will focus on a detailed protocol for this method.
Protocol: IC₅₀ Determination via Colorimetric Esterase Assay
This protocol provides a step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of 2-Chloro-4,5-difluorobenzenesulfonamide against a specific carbonic anhydrase isoform. The IC₅₀ value is a quantitative measure of inhibitor potency, representing the concentration required to reduce enzyme activity by 50%.[21][22][23]
Essential Materials and Reagents
Enzyme: Purified human carbonic anhydrase (e.g., hCA II, commercially available).
Positive Control: Acetazolamide (a well-characterized CA inhibitor).[1][2]
Substrate: 4-Nitrophenyl acetate (p-NPA).
Solvent: Dimethyl sulfoxide (DMSO, anhydrous).
Buffer: CA Assay Buffer (e.g., 20 mM HEPES or Tris, pH 7.4).[4]
Hardware: 96-well flat-bottom microplates, multichannel pipettes, and a microplate reader capable of absorbance measurement at 400-405 nm.[1]
Reagent Preparation (Self-Validating System)
Causality Insight: Proper reagent preparation is critical for assay reproducibility. Stock solutions must be prepared accurately and stored correctly to maintain their integrity.
CA Assay Buffer: Prepare the buffer and adjust the pH to 7.4 at room temperature. Store at 4°C.
Inhibitor Stock (10 mM): Accurately weigh 2.28 mg of 2-Chloro-4,5-difluorobenzenesulfonamide and dissolve it in 1 mL of anhydrous DMSO. This creates a 10 mM stock solution. Vortex until fully dissolved. Store in small aliquots at -20°C.
Positive Control Stock (Acetazolamide, 10 mM): Prepare a 10 mM stock solution of Acetazolamide in DMSO following a similar procedure.
Enzyme Working Solution: Reconstitute the lyophilized CA enzyme according to the manufacturer's instructions using CA Dilution Buffer or Assay Buffer to achieve a final concentration suitable for the assay (typically in the low µg/mL range).[1][2] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[2]
Substrate Solution (p-NPA): Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile or DMSO. Just before use, dilute this stock into the CA Assay Buffer to the final desired working concentration (e.g., 0.5-1.0 mM). Note: p-NPA can hydrolyze spontaneously; prepare this solution fresh.
Experimental Workflow
Diagram 2: Experimental Workflow for IC50 Determination.
Assay Procedure (96-Well Plate)
Serial Dilutions: Prepare a series of dilutions of the 10 mM inhibitor stock solution in CA Assay Buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended to cover a broad concentration range. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
Plate Layout: Designate wells for each condition in duplicate or triplicate.
Well Type
Reagent 1 (Buffer)
Reagent 2 (Inhibitor/Vehicle)
Reagent 3 (Enzyme)
Reagent 4 (Substrate)
Blank
180 µL
10 µL (Vehicle: Buffer w/ DMSO)
-
10 µL
100% Activity
170 µL
10 µL (Vehicle: Buffer w/ DMSO)
10 µL
10 µL
Inhibitor
170 µL
10 µL (Inhibitor Dilution)
10 µL
10 µL
Positive Control
170 µL
10 µL (Acetazolamide Dilution)
10 µL
10 µL
Note: Volumes are illustrative for a 200 µL final reaction volume. Adjust as needed.
Assay Execution:
a. Add the specified volume of CA Assay Buffer to all wells.
b. Add 10 µL of the appropriate Inhibitor dilution, Vehicle (for 100% Activity wells), or Buffer (for Blank wells).
c. Add 10 µL of the CA Enzyme working solution to all wells except the Blanks.
d. Pre-incubate: Mix gently and incubate the plate for 15 minutes at room temperature. This step is crucial to allow the inhibitor to bind to the enzyme and reach equilibrium.[4]
e. Initiate Reaction: Add 10 µL of the p-NPA Substrate solution to all wells to start the reaction.
f. Measure: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30-60 seconds for 10-20 minutes.
Data Analysis and IC₅₀ Calculation
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
Correct for Background: Subtract the rate of the Blank wells (spontaneous substrate hydrolysis) from all other wells.
Calculate Percent Inhibition: Normalize the data to the uninhibited control (100% Activity) using the following formula:
% Inhibition = [1 - (V_inhibitor / V_100%_activity)] * 100
Generate Dose-Response Curve: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis).
Determine IC₅₀: Use a non-linear regression software (e.g., Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation. The software will calculate the IC₅₀ value, which is the concentration of the inhibitor that elicits a 50% response (i.e., 50% inhibition).[22]
Conclusion and Future Directions
This guide provides a robust and validated protocol for assessing the inhibitory activity of 2-Chloro-4,5-difluorobenzenesulfonamide against carbonic anhydrase. The colorimetric esterase assay offers a reliable and high-throughput method for determining inhibitor potency, a critical step in the drug discovery pipeline. By adhering to the principles of careful reagent preparation, inclusion of proper controls, and rigorous data analysis, researchers can generate high-quality, reproducible data. Further studies could involve using the more physiologically relevant stopped-flow CO₂ hydration assay to determine the inhibition constant (Ki) and to investigate the inhibitor's selectivity against a panel of different human CA isoforms, which is essential for developing targeted therapeutics with minimal off-target effects.
Genc, B., et al. (2014). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Medicinal Chemistry, 10(8), 787-793. Available at: [Link]
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Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2843-2850. Available at: [Link]
Di Fiore, A., et al. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 125(1), 150-222. Available at: [Link]
Imre, I., et al. (2020). Stopped-Flow Spectrophotometric Study of the Kinetics and Mechanism of CO2 Uptake by cis-[Cr(C2O4)(BaraNH2)(OH2)2]+ Cation and the Acid-Catalyzed Decomposition of cis-[Cr(C2O4)(BaraNH2)OCO2]− Anion in Aqueous Solution. Molecules, 25(20), 4786. Available at: [Link]
Nocentini, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7006. Available at: [Link]
Tucker, W. D., & Tadi, P. (2023). Carbonic Anhydrase Inhibitors. In StatPearls. StatPearls Publishing. Available at: [Link]
Zokaitė, K., et al. (2021). Discovery of Potent Carbonic Anhydrase Inhibitors as Effective Anticonvulsant Agents: Drug Design, Synthesis, and In Vitro and In Vivo Investigations. Journal of Medicinal Chemistry, 64(7), 3907-3923. Available at: [Link]
PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. [Online] Available at: [Link]
Forster, R. E., & Itada, N. (1975). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Journal of Biological Chemistry, 250(17), 6839-6845. Available at: [Link]
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De Simone, G., & Supuran, C. T. (2025). Multiple Binding Modes of Inhibitors to Human Carbonic Anhydrases: An Update on the Design of Isoform-Specific Modulators of Activity. Chemical Reviews, 125(1), 150-222. Available at: [Link]
D'Ascenzio, M., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7085-7101. Available at: [Link]
Berrino, E., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. Available at: [Link]
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Application Notes & Protocols: Cell-Based Assays for Evaluating the Efficacy of 2-Chloro-4,5-difluorobenzenesulfonamide Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its derivativ...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1][2][3] Its derivatives are recognized for their diverse biological activities, including promising applications in cancer therapy.[1][3][4] Compounds in this class can act on various targets, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases, making them valuable scaffolds for novel drug discovery.[1][3] Specifically, derivatives of 2-Chloro-4,5-difluorobenzenesulfonamide are of interest for their potential as targeted therapeutic agents. A critical step in the development of these compounds is the rigorous evaluation of their efficacy and mechanism of action using physiologically relevant cell-based assays.[5]
This guide provides a comprehensive framework for characterizing the anti-cancer potential of 2-Chloro-4,5-difluorobenzenesulfonamide derivatives. It offers detailed, step-by-step protocols for a suite of validated cell-based assays, moving from initial cytotoxicity screening to deeper mechanistic investigations. The protocols are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key steps to ensure robust and reproducible data.
Part 1: Foundational Assays - Assessing Cytotoxicity and Proliferation
The initial step in evaluating any potential anti-cancer compound is to determine its effect on cancer cell viability and proliferation. The MTT assay is a widely used, reliable colorimetric method for this purpose.[6]
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[6] This reduction is primarily carried out by mitochondrial dehydrogenase enzymes.[6] The resulting formazan is insoluble and can be dissolved using a solubilizing agent, such as dimethyl sulfoxide (DMSO). The intensity of the purple color, which is directly proportional to the number of viable cells, is then quantified by measuring the absorbance at a specific wavelength.
Protocol 1: MTT Assay for Cell Viability
This protocol is designed for screening compounds in a 96-well plate format, suitable for adherent cancer cell lines.
Materials:
Cancer cell line of interest (e.g., MCF-7, HeLa, A549)
Complete culture medium (e.g., DMEM with 10% FBS)
Phosphate-Buffered Saline (PBS)
Trypsin-EDTA
MTT solution (5 mg/mL in PBS, sterile filtered)
DMSO
96-well flat-bottom plates
Multichannel pipette
Microplate reader
Procedure:
Cell Seeding: Harvest and count cells. Seed 1 x 10⁴ cells per well in 100 µL of complete medium into a 96-well plate.[7] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 2-Chloro-4,5-difluorobenzenesulfonamide derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control and untreated wells as a baseline.
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.[8]
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[8]
Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
Absorbance Reading: Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[7] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Derivative
Cell Line
Incubation Time (h)
IC₅₀ (µM)
Compound A
MCF-7
72
5.2
Compound B
MCF-7
72
12.8
Compound C
MCF-7
72
1.5
Staurosporine
MCF-7
72
0.01
Table 1: Example data table for summarizing IC₅₀ values of different derivatives.
Figure 2: Simplified apoptosis pathway indicating the role of Caspase-3/7.
Protocol 3: Annexin V and Propidium Iodide (PI) Staining
To further confirm apoptosis and distinguish it from necrosis, flow cytometry analysis using Annexin V and Propidium Iodide (PI) is the gold standard.
Principle:
In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. [9][10]Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can be used to identify apoptotic cells. [11]Propidium Iodide (PI) is a fluorescent nucleic acid dye that is impermeant to live and early apoptotic cells but can enter late-stage apoptotic and necrotic cells where the membrane integrity is compromised. [11]This dual staining allows for the differentiation of four cell populations:
Live cells: Annexin V-negative / PI-negative
Early apoptotic cells: Annexin V-positive / PI-negative
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
Cell Culture and Treatment: Culture and treat cells with the sulfonamide derivatives as described in previous protocols.
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
[13]3. Washing: Wash the cells once with cold PBS.
[12]4. Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
[12]5. Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.
[12]6. Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
[12]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry immediately (within 1 hour).
[12]
Treatment
Live (%)
Early Apoptotic (%)
Late Apoptotic/Necrotic (%)
Vehicle
95.1
2.5
2.4
Compound C (1 µM)
70.3
20.5
9.2
| Compound C (5 µM) | 45.8 | 41.3 | 12.9 |
Table 2: Example data from Annexin V/PI flow cytometry analysis.
Cell Cycle Analysis
Many anti-cancer agents exert their effects by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M) and subsequently inducing cell death.
Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle by flow cytometry.
Principle:
Propidium Iodide is a fluorescent dye that intercalates into the DNA double helix. [13]The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with 4n DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with 2n DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence.
Materials:
Ice-cold 70% ethanol
PBS
RNase A solution (100 µg/mL)
[13]* PI staining solution (50 µg/mL)
[13]* Flow cytometer
Procedure:
Cell Harvesting: Collect at least 1 x 10⁶ cells per sample after treatment.
Fixation: Wash cells with PBS, then resuspend the pellet in 400 µL of PBS. [13]While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
[13]3. Storage: Incubate on ice for at least 30 minutes. Cells can be stored at 4°C for several weeks.
[13]4. Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5-10 minutes to ensure only DNA is stained.
[13]6. PI Staining: Add 400 µL of PI solution and mix well.
[13]7. Analysis: Analyze the samples on a flow cytometer.
Figure 3: The four main phases of the eukaryotic cell cycle.
Part 3: Advanced Functional Assays - Evaluating Anti-Metastatic Potential
A crucial aspect of cancer progression is metastasis, which involves cell migration and invasion. Evaluating a compound's ability to inhibit these processes is vital.
Protocol 5: Transwell Migration Assay
The Transwell or Boyden chamber assay is a classic method to assess cell migration.
[14][15]
Principle:
The assay uses a chamber with two compartments (an upper insert and a lower well) separated by a porous membrane. [14]Cells are seeded in the upper chamber in serum-free medium. The lower chamber contains a chemoattractant, typically medium with serum. Migratory cells move through the pores toward the chemoattractant. After a set time, non-migrated cells are removed, and the cells that have migrated to the underside of the membrane are fixed, stained, and counted.
[16]
Materials:
Transwell inserts (e.g., 8 µm pore size) and companion plates
Serum-free medium and complete medium
Cotton swabs
Methanol or 70% ethanol for fixation
[17]* Crystal Violet staining solution
Procedure:
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours before the assay to minimize basal migration.
[16]2. Assay Setup: Add 600 µL of complete medium (chemoattractant) to the lower wells of the 24-well plate.
Cell Seeding: Resuspend the serum-starved cells in serum-free medium containing the desired concentration of the sulfonamide derivative. Seed 5 x 10⁴ cells in 100 µL into the upper chamber of the Transwell inserts.
Incubation: Incubate for 12-24 hours (time to be optimized per cell line) at 37°C.
Removal of Non-migrated Cells: Carefully remove the inserts from the wells. Use a cotton swab to gently wipe away the cells and medium from the inside of the insert.
Fixation: Place the inserts into a new well containing a fixation solution (e.g., 70% ethanol) for 10-15 minutes.
[17]7. Staining: Transfer the inserts to a well containing Crystal Violet solution and stain for 15-20 minutes.
Washing and Imaging: Gently wash the inserts in water to remove excess stain. Allow them to dry. Image the underside of the membrane using a microscope.
Quantification: Count the number of migrated cells in several representative fields of view for each condition.
Figure 4: General workflow for a Transwell cell migration assay.
Conclusion
The systematic application of this tiered assay cascade provides a robust method for evaluating the anti-cancer efficacy of 2-Chloro-4,5-difluorobenzenesulfonamide derivatives. Beginning with broad screening for cytotoxicity and moving towards detailed mechanistic studies of apoptosis, cell cycle arrest, and migration, this approach allows researchers to build a comprehensive biological profile of their compounds. Such a profile is indispensable for identifying promising lead candidates for further preclinical and clinical development.
References
El-Sayad, K. A., & El-Masry, G. H. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 150, 107409.
Zhu, F., & Li, Y. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(4), 549-557.
Corning Incorporated. (n.d.). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. Molecules, 21(11), 1470.
Wujec, M., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. International Journal of Molecular Sciences, 25(1), 274.
El-Naggar, M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31945–31962.
Stepanenko, A. A., & Dmitrenko, V. V. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Pharmacology, 11, 323.
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
protocols.io. (2023). Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastasis Research. Retrieved from [Link]
Alterio, V., et al. (2009). Carbonic Anhydrase Inhibitors. Design of Fluorescent Sulfonamides as Probes of Tumor-Associated Carbonic Anhydrase IX That Inhibit Isozyme IX-Mediated Acidification of Hypoxic Tumors. Journal of Medicinal Chemistry, 52(21), 6889–6895.
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
Festus, C., et al. (2019).
Wang, Y., et al. (2022). Design, synthesis, and biological activity evaluation of 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole derivatives as broad-spectrum antifungal agents. European Journal of Medicinal Chemistry, 228, 114013.
University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
Al-Suhaimi, E. A., & El-Gazzar, A. A. (2021). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 26(24), 7505.
National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link]
Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
Corning Incorporated. (n.d.). Transwell Cell Migration and Invasion Assay Guide. Retrieved from [Link]
Mboge, M. Y., et al. (2018). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition. PLoS One, 13(12), e0207417.
National Center for Biotechnology Information. (2013). MTT Assay Protocol. In Assay Guidance Manual. Retrieved from [Link]
Al-Omair, M. A., et al. (2017). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 181–189.
Wang, P., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12044–12050.
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Wang, K., et al. (2021). Sulfonamide derivatives as potential anti-cancer agents and their SARs elucidation. European Journal of Medicinal Chemistry, 226, 113840.
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Topic: Analytical Methods for the Quantification of 2-Chloro-4,5-difluorobenzenesulfonamide
An Application Note from the Office of the Senior Application Scientist Abstract This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Chloro-4,5-difluorobenzenesulfonamide, a...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note from the Office of the Senior Application Scientist
Abstract
This comprehensive application note provides detailed protocols for the quantitative analysis of 2-Chloro-4,5-difluorobenzenesulfonamide, a key intermediate in various synthetic processes. The accurate determination of this compound is critical for ensuring process control, quality assurance, and final product efficacy in the pharmaceutical and chemical industries. We present two robust, validated analytical methods: a primary High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for routine quality control, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for confirmatory analysis and impurity profiling. This guide is designed for researchers, analytical scientists, and drug development professionals, offering a framework built on scientific integrity, field-proven insights, and adherence to international regulatory standards.
Principles of Analysis: Method Selection Rationale
The molecular structure of 2-Chloro-4,5-difluorobenzenesulfonamide—a halogenated aromatic ring coupled with a polar sulfonamide group—guides the selection of appropriate analytical techniques. The aromatic nature provides a strong chromophore, making it ideal for UV detection. The compound's polarity and thermal stability are key considerations for choosing between liquid and gas chromatography.
High-Performance Liquid Chromatography (HPLC): This is the method of choice for routine quantification. A reversed-phase C18 column provides excellent separation for halogenated aromatic compounds based on hydrophobicity.[1] The inherent polarity of the sulfonamide group ensures good retention and peak shape with a standard aqueous-organic mobile phase. HPLC with UV detection is a robust, cost-effective, and highly reliable technique for assay and purity determinations.[2]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers unparalleled specificity, making it an excellent confirmatory technique. The mass spectrometer provides definitive identification based on the analyte's mass-to-charge ratio and fragmentation pattern. While the polarity of the sulfonamide moiety can sometimes pose challenges for GC analysis (e.g., peak tailing or thermal degradation), a well-deactivated, robust column can often overcome these issues. For highly sensitive applications or complex matrices, derivatization may be employed to increase volatility and improve chromatographic performance.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For applications requiring the highest sensitivity, such as trace-level impurity analysis or quantification in complex biological matrices, LC-MS/MS is the premier technique.[2] It combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive ion mode is typically effective for sulfonamides, often yielding a strong protonated molecular ion ([M+H]+).[4][5]
Integrated Analytical Workflow
The following diagram outlines the comprehensive workflow for the quantification of 2-Chloro-4,5-difluorobenzenesulfonamide, from sample handling to final data validation and reporting. This process ensures data integrity and traceability at every stage.
Caption: A logical flow from sample preparation to final reporting.
Protocol 1: Quantification by RP-HPLC-UV
This protocol describes a robust method for the routine assay and impurity determination of 2-Chloro-4,5-difluorobenzenesulfonamide.
Instrumentation and Materials
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[1]
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), 2-Chloro-4,5-difluorobenzenesulfonamide reference standard (purity ≥99%).
Preparation of Solutions
Mobile Phase: Prepare a mobile phase consisting of Acetonitrile and Water. A typical starting gradient is 60:40 (v/v) Acetonitrile:Water.[6] The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes) and resolution from any impurities.
Diluent: Use the initial mobile phase composition as the diluent to ensure good peak shape.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent.[6]
Working Standard Solutions: Prepare a series of calibration standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serially diluting the stock solution with the diluent.
Sample Preparation
Accurately weigh a portion of the sample and dissolve it in the diluent to achieve a final target concentration within the calibration range (e.g., 100 µg/mL).[1]
Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulates.
Chromatographic Conditions
Parameter
Recommended Condition
Causality/Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides excellent retention and separation for non-polar to moderately polar compounds like halogenated aromatics.
Mobile Phase
Acetonitrile:Water (e.g., 60:40 v/v)
Balances elution strength and selectivity. Acetonitrile is often preferred for its lower UV cutoff and pressure.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, ensuring good efficiency and reasonable run times.
Column Temperature
30 °C
Enhances reproducibility by controlling retention time variability and improves peak shape.
Injection Volume
10 µL
A typical volume that balances sensitivity with the risk of column overload.
Detection Wavelength
~215 nm or λmax
The benzene ring provides strong UV absorbance. 215 nm is a general wavelength for aromatic compounds; however, scanning with a DAD to find the λmax is recommended for optimal sensitivity.[6]
Calibration and Quantification
Inject the prepared standard solutions in sequence from lowest to highest concentration.
Generate a calibration curve by plotting the peak area against the concentration of the standard.
Perform a linear regression analysis. The correlation coefficient (R²) should be >0.999.
Inject the prepared sample solution(s).
Quantify the amount of 2-Chloro-4,5-difluorobenzenesulfonamide in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Confirmatory Analysis by GC-MS
This method provides definitive identification and can be used to confirm the primary assay results or to identify and quantify volatile impurities.
Instrumentation and Materials
GC-MS System: A Gas Chromatograph equipped with a Mass Selective Detector (MSD) and a suitable autosampler.
GC Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended for general-purpose separation of semi-volatile compounds.[7]
Reagents: Hexane or Ethyl Acetate (GC grade), 2-Chloro-4,5-difluorobenzenesulfonamide reference standard.
Preparation of Solutions
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with ethyl acetate.
Working Standard Solutions: Prepare calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by serially diluting the stock solution.
Sample Preparation
Accurately weigh the sample and dissolve it in the chosen solvent to a final concentration within the calibration range.
Filter if necessary.
Note on Derivatization (Optional): If peak tailing or low response is observed, a derivatization step (e.g., silylation with BSTFA) can be performed to increase volatility and improve peak shape. However, direct injection should be attempted first.
GC-MS Conditions
Parameter
Recommended Condition
Causality/Rationale
GC Column
5% Phenyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
A robust, versatile column suitable for a wide range of semi-volatile compounds.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Inlet Temperature
250 °C
Ensures rapid and complete vaporization of the analyte without thermal degradation.
Injection Mode
Split (e.g., 20:1 ratio)
Prevents column overloading and ensures sharp peaks. Splitless mode may be used for trace analysis.
Oven Program
100 °C (hold 1 min), ramp to 280 °C at 20 °C/min, hold 5 min
A general-purpose temperature program to elute the analyte and clean the column. Must be optimized.
MS Transfer Line
280 °C
Prevents condensation of the analyte between the GC and MS.
Ion Source Temp.
230 °C
Standard temperature for electron ionization (EI).
Ionization Mode
Electron Ionization (EI) at 70 eV
Provides reproducible fragmentation patterns for library matching and structural confirmation.
Acquisition Mode
Full Scan (e.g., m/z 40-450) and/or SIM
Full scan is used for identification. Selected Ion Monitoring (SIM) is used for sensitive quantification, monitoring the molecular ion and key fragment ions. A characteristic fragmentation of aromatic sulfonamides is the loss of SO₂ (64 Da).[8]
Method Validation Protocol (per ICH Q2(R2))
The objective of analytical procedure validation is to demonstrate that the procedure is fit for its intended purpose.[9][10] All analytical methods used for regulatory submissions must be validated according to guidelines from the International Council for Harmonisation (ICH).[11][12][13]
Caption: Key parameters required for method validation.
Validation Procedures and Acceptance Criteria
Parameter
Procedure
Acceptance Criteria
Specificity
Analyze blank, placebo (if applicable), and spiked samples. For HPLC-DAD, check for peak purity. For MS, confirm mass spectrum.
The method must demonstrate the ability to measure the analyte in the presence of other components.[14][15] No interfering peaks at the analyte's retention time.
Linearity
Analyze a minimum of 5 concentrations across the proposed range. Plot response vs. concentration.
Repeatability (Intra-assay): 6 replicate determinations at 100% of the test concentration.[10] Intermediate Precision: Repeat on a different day with a different analyst or instrument.
Relative Standard Deviation (%RSD) should be ≤ 2.0%.[2]
LOQ/LOD
LOD: Signal-to-Noise ratio of 3:1. LOQ: Signal-to-Noise ratio of 10:1, or the lowest concentration with acceptable precision and accuracy.
LOQ must be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy.
Range
The range is inferred from the linearity, accuracy, and precision studies.
The method must be demonstrated to be reliable within the specified upper and lower concentration limits.
Robustness
Make small, deliberate variations in method parameters (e.g., mobile phase composition ±2%, column temp ±2°C, flow rate ±0.1 mL/min).
The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected.
Comparative Performance Summary
This table summarizes the anticipated performance characteristics of the described methods, providing a basis for selecting the appropriate technique for a given analytical challenge.
Parameter
RP-HPLC-UV
GC-MS
Specificity
Good (based on retention time and UV spectrum)
Excellent (based on retention time and mass fragmentation pattern)
This application note provides two comprehensive, reliable, and validated methods for the quantification of 2-Chloro-4,5-difluorobenzenesulfonamide. The RP-HPLC-UV method serves as a robust primary technique for routine quality control, offering excellent precision and accuracy. The GC-MS method provides an orthogonal, highly specific technique for identity confirmation and the analysis of volatile impurities. Both protocols are grounded in established chromatographic principles and are designed to be validated in accordance with stringent ICH guidelines, ensuring their suitability for use in regulated research and manufacturing environments.
References
A Comparative Guide to the Validation of Analytical Methods for 2,4-Difluorobenzylamine Quantification. Benchchem.
Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures. Benchchem.
Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed.
HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH.
Gas chromatographic and spectral properties of pentafluorobenzyl derivatives of 2,4-dichlorophenoxyacetic acid and phenolic pesticides and metabolites. PubMed.
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH.
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed.
Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. ACS Publications.
HPLC Determination of Chlorobenzene in Benzene Sulfonylchloride for Industrial use by High Performance Liquid Chromatography. Asian Publication Corporation.
ICH Q2(R2) Validation of analytical procedures. European Medicines Agency.
Validation of Analytical Procedures Q2(R2). ICH.
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA).
Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS). PubMed.
FDA Releases Guidance on Analytical Procedures. BioPharm International.
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic.
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.
Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. Regulations.gov.
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. ACS Publications.
Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register.
Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma.
FDA Guidance on analytical procedures and methods validation published. ECA Academy.
Application Notes and Protocols: The Strategic Use of 2-Chloro-4,5-difluorobenzenesulfonamide in the Synthesis of Next-Generation HIV Protease Inhibitors
Introduction: The Unremitting Challenge of HIV and the Role of Novel Protease Inhibitors The advent of Highly Active Antiretroviral Therapy (HAART) has transformed the prognosis for individuals with Human Immunodeficienc...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unremitting Challenge of HIV and the Role of Novel Protease Inhibitors
The advent of Highly Active Antiretroviral Therapy (HAART) has transformed the prognosis for individuals with Human Immunodeficiency Virus (HIV), converting a once-fatal diagnosis into a manageable chronic condition. Central to HAART are HIV protease inhibitors (PIs), a class of drugs that prevent the cleavage of viral polyproteins, a critical step in the maturation of new, infectious virions. Despite the success of existing PIs, the high mutation rate of the HIV-1 protease necessitates the continuous development of new inhibitors with improved resistance profiles, pharmacokinetic properties, and target-binding affinities.
The sulfonamide moiety is a cornerstone in the design of many potent HIV PIs, including the clinically successful drugs Amprenavir and Darunavir.[1][2] This functional group plays a crucial role in the inhibitor's interaction with the active site of the HIV protease. The strategic incorporation of fluorine atoms into drug candidates is also a well-established method to enhance metabolic stability, binding affinity, and bioavailability.[3][4][5] The electron-withdrawing nature of fluorine can modulate the pKa of nearby functional groups and influence molecular conformation, leading to more favorable drug-like properties.
This document provides a detailed guide for researchers and drug development professionals on the application of 2-Chloro-4,5-difluorobenzenesulfonamide as a key building block in the synthesis of a novel, potential HIV protease inhibitor. We will explore the rationale behind its use, a detailed synthetic protocol, and methods for characterization.
Rationale for Employing 2-Chloro-4,5-difluorobenzenesulfonamide
The selection of 2-Chloro-4,5-difluorobenzenesulfonamide as a synthetic precursor is based on a multi-faceted strategic approach to drug design:
Enhanced Binding Affinity: The sulfonamide group is a key pharmacophore that can form crucial hydrogen bonds with the backbone atoms of the catalytic aspartate residues (Asp29 and Asp30) in the HIV protease active site.[6]
Improved Pharmacokinetics: The presence of two fluorine atoms on the phenyl ring can significantly enhance the metabolic stability of the molecule by blocking sites susceptible to cytochrome P450-mediated oxidation.[7] This can lead to a longer plasma half-life and improved therapeutic efficacy.
Increased Lipophilicity: Fluorine substitution can increase the lipophilicity of the molecule, which can improve its ability to cross cell membranes and reach its intracellular target.[8]
Modulation of Physicochemical Properties: The strong electron-withdrawing effects of the fluorine and chlorine atoms can influence the acidity of the sulfonamide N-H bond, potentially leading to stronger interactions with the target enzyme.
Proposed Synthesis of a Novel HIV Protease Inhibitor
Herein, we propose the synthesis of a novel HIV protease inhibitor, designated as DCF-PI , which incorporates the 2-chloro-4,5-difluorophenylsulfonamide moiety. The design of DCF-PI is inspired by the structure of highly potent inhibitors like Darunavir, utilizing a common chiral amino alcohol backbone.
Synthetic Scheme Overview
The overall synthetic strategy is a convergent synthesis that involves the preparation of a chiral amino alcohol core and its subsequent coupling with 2-chloro-4,5-difluorobenzenesulfonyl chloride.
Caption: Synthetic overview for the preparation of DCF-PI.
Experimental Protocols
Part 1: Synthesis of the Chiral Amine Intermediate ((2S,3R)-3-(tert-butoxycarbonylamino)-1-(isobutylamino)-4-phenylbutan-2-ol)
The synthesis of the chiral amino alcohol backbone is a multi-step process starting from Boc-L-phenylalanine. This procedure is adapted from established methods for preparing similar intermediates for HIV protease inhibitors.[9][10]
Step 1.1: Synthesis of (S)-tert-butyl (1-diazo-3-phenyl-2-oxopropan-2-yl)carbamate
To a solution of Boc-L-phenylalanine (1 equiv.) in anhydrous THF at -15 °C, add N-methylmorpholine (NMM) (1.1 equiv.).
Slowly add isobutyl chloroformate (1.1 equiv.) while maintaining the temperature below -10 °C.
Stir the mixture for 30 minutes.
In a separate flask, prepare a solution of diazomethane in diethyl ether.
Slowly add the diazomethane solution to the reaction mixture at 0 °C.
Allow the reaction to warm to room temperature and stir for 3 hours.
Quench the reaction with acetic acid.
Extract the product with ethyl acetate, wash with saturated NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.
Step 1.2: Synthesis of (S)-tert-butyl (1-bromo-3-phenyl-2-oxopropan-2-yl)carbamate
Dissolve the product from Step 1.1 in anhydrous diethyl ether.
At 0 °C, bubble HBr gas through the solution until the reaction is complete (monitored by TLC).
Remove the solvent under reduced pressure to obtain the bromo ketone.
Step 1.3: Synthesis of (2S,3S)-tert-butyl (1-chloro-2-hydroxy-4-phenylbutan-3-yl)carbamate
Dissolve the bromo ketone from Step 1.2 in a mixture of THF and water.
Cool the solution to 0 °C and add NaBH4 (1.5 equiv.) portion-wise.
Stir the reaction for 2 hours at 0 °C.
Quench the reaction by the slow addition of acetone.
Extract the product with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.
Purify by silica gel chromatography.
Step 1.4: Synthesis of (2S,3S)-tert-butyl (1,2-epoxy-4-phenylbutan-3-yl)carbamate
Dissolve the chlorohydrin from Step 1.3 in methanol.
Add a solution of sodium hydroxide (1.2 equiv.) in water.
Stir at room temperature for 4 hours.
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
Wash the organic layer with brine, dry over Na2SO4, and concentrate to yield the epoxide.[11]
Step 1.5: Synthesis of (2S,3R)-3-(tert-butoxycarbonylamino)-1-(isobutylamino)-4-phenylbutan-2-ol
Dissolve the epoxide from Step 1.4 in isopropanol.
Add isobutylamine (5 equiv.) and heat the mixture to reflux for 12 hours.
Cool the reaction to room temperature and remove the solvent under reduced pressure.
Purify the resulting amino alcohol by silica gel chromatography.
Part 2: Preparation of 2-Chloro-4,5-difluorobenzenesulfonyl chloride
This reactive intermediate is prepared from the commercially available 2-Chloro-4,5-difluorobenzenesulfonamide.
To a flask charged with 2-Chloro-4,5-difluorobenzenesulfonamide (1 equiv.), add phosphorus pentachloride (PCl5) (1.2 equiv.).
Heat the mixture gently to initiate the reaction.
Once the reaction starts, it may become exothermic. Maintain the temperature at 60-70 °C for 2 hours.
Distill off the phosphoryl chloride (POCl3) under reduced pressure.
The remaining residue is the crude 2-Chloro-4,5-difluorobenzenesulfonyl chloride, which can be used in the next step without further purification.
Part 3: Final Coupling and Deprotection to Yield DCF-PI
Step 3.1: Synthesis of tert-butyl ((2S,3R)-3-((2-chloro-4,5-difluorophenyl)sulfonamido)-2-hydroxy-4-phenylbutyl)(isobutyl)carbamate
Dissolve the chiral amine from Step 1.5 (1 equiv.) in anhydrous dichloromethane (DCM).
Add pyridine (1.5 equiv.) and cool the mixture to 0 °C.
Slowly add a solution of 2-Chloro-4,5-difluorobenzenesulfonyl chloride from Part 2 (1.1 equiv.) in DCM.
Allow the reaction to warm to room temperature and stir for 16 hours.
Wash the reaction mixture with 1 M HCl, saturated NaHCO3, and brine.
Dry the organic layer over Na2SO4 and concentrate under reduced pressure.
Purify the crude product by silica gel chromatography.[12][13]
Step 3.2: Synthesis of (2S,3R)-N-((2S,3R)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-2-chloro-4,5-difluorobenzenesulfonamide (DCF-PI)
Dissolve the Boc-protected compound from Step 3.1 in DCM.
Add trifluoroacetic acid (TFA) (10 equiv.) and stir at room temperature for 2 hours.[14][15][16]
Remove the solvent and excess TFA under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated NaHCO3 and brine.
Dry the organic layer over Na2SO4 and concentrate.
Purify the final product, DCF-PI, by preparative HPLC.
Characterization and Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Compound
Technique
Expected Observations
Chiral Amine Intermediate
¹H NMR
Signals corresponding to the Boc group (~1.4 ppm), isobutyl group, phenyl group, and the chiral backbone protons.
MS (ESI+)
[M+H]⁺ peak corresponding to the molecular weight.
Coupled Product
¹H NMR
Appearance of aromatic signals from the difluorochlorophenyl group and a downfield shift of the N-H proton of the newly formed sulfonamide.
¹⁹F NMR
Two distinct signals for the two fluorine atoms.
MS (ESI+)
[M+H]⁺ peak corresponding to the molecular weight.
DCF-PI (Final Product)
¹H NMR
Disappearance of the Boc signal (~1.4 ppm).
¹³C NMR
Characteristic signals for all carbon atoms.
HRMS (ESI+)
Accurate mass measurement confirming the elemental composition.
HPLC
A single major peak indicating high purity.
Biological Evaluation (Proposed)
The synthesized DCF-PI should be evaluated for its inhibitory activity against recombinant HIV-1 protease using a fluorogenic substrate assay. The IC50 value should be determined. Furthermore, its antiviral activity should be assessed in a cell-based assay using HIV-infected T-cell lines, and the EC50 and CC50 values should be determined to calculate the selectivity index (SI = CC50/EC50).
Workflow Visualization
Caption: Overall workflow from synthesis to biological evaluation of DCF-PI.
Conclusion
The use of 2-Chloro-4,5-difluorobenzenesulfonamide offers a strategic advantage in the design and synthesis of novel HIV protease inhibitors. The protocols outlined in this application note provide a robust framework for the laboratory-scale synthesis of a promising new candidate, DCF-PI. The incorporation of the difluoro- and chloro-substituted phenylsulfonamide moiety is anticipated to confer enhanced metabolic stability and potent inhibitory activity. Further optimization of this scaffold and extensive biological evaluation are warranted to fully assess its therapeutic potential in the ongoing fight against HIV/AIDS.
References
Konvalinka, J., et al. (2015). Current and Novel Inhibitors of HIV Protease. PMC - PubMed Central. [Link]
Ghosh, A. K., et al. (2016). Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS. PMC - PubMed Central. [Link]
Supuran, C. T. (2003). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. PubMed. [Link]
Jubie, S., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
Ociepa, M., et al. (2018). Application of sulfonyl chlorides and chiral amines in the efficient synthesis of nonracemic sulfinamides. ResearchGate. [Link]
Patil, S., et al. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC - PubMed Central. [Link]
Staszewska-Krajewska, O., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]
Taylor & Francis Online. The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry. [Link]
Skulnick, H. I., et al. (1997). Structure-based design of nonpeptidic HIV protease inhibitors: the sulfonamide-substituted cyclooctylpyramones. PubMed. [Link]
Palandoken, H. (2003). Preparation of 2S,3S-N-Isobutyl-N-(2-hydroxy-3-amino-4-phenylbutyl). DigitalCommons@CalPoly. [Link]
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Morwick, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
Ghosh, A. K., et al. (2014). Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction. PubMed Central. [Link]
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Park, S. H., et al. (2012). Solid-State NMR Spectroscopy of Human Immunodeficiency Virus Fusion Peptides Associated with Host-Cell-Like Membranes: 2D Correlation Spectra and Distance Measurements Support a Fully Extended Conformation and Models for Specific Antiparallel Strand Registries. PMC - PubMed Central. [Link]
Staszewska-Krajewska, O., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC - NIH. [Link]
LinkedIn. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). LinkedIn. [Link]
Morwick, T., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. [Link]
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ACS Omega. (2023). Comprehending the Structure, Dynamics, and Mechanism of Action of Drug-Resistant HIV Protease. ACS Omega. [Link]
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Purdue University Graduate School. (2024). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Link]
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Application Notes and Protocols: 2-Chloro-4,5-difluorobenzenesulfonamide in Neurological Drug Development
Foreword: A Structurally-Guided Approach to Novel Neuromodulators The sulfonamide scaffold represents a cornerstone in medicinal chemistry, extending far beyond its initial triumphs in antimicrobial therapy.[1][2] Its re...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: A Structurally-Guided Approach to Novel Neuromodulators
The sulfonamide scaffold represents a cornerstone in medicinal chemistry, extending far beyond its initial triumphs in antimicrobial therapy.[1][2] Its remarkable versatility has led to the development of drugs for a wide array of conditions, including those affecting the central nervous system (CNS).[3] The inherent ability of the sulfonamide moiety to act as a bioisostere for other functional groups and its capacity to engage in critical hydrogen bonding interactions have made it a privileged structure in the design of enzyme inhibitors and receptor modulators.[1][4] This document outlines a focused, hypothesis-driven approach to investigate the potential of a specific, yet underexplored, sulfonamide derivative, 2-Chloro-4,5-difluorobenzenesulfonamide, as a novel candidate for neurological drug development.
Our rationale for focusing on this particular molecule stems from a synthesis of established structure-activity relationships (SAR) and the predictable influence of its halogenated substitution pattern on key pharmacological properties. The difluoro substitution at the 4 and 5 positions of the benzene ring is of particular interest. Fluorine, with its high electronegativity and small atomic radius, can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the sulfonamide nitrogen and potentially enhancing binding affinity to target proteins. Furthermore, fluorination is a well-established strategy in medicinal chemistry to improve metabolic stability and enhance blood-brain barrier penetration, critical attributes for CNS-acting drugs.[5] The additional chloro group at the 2-position further modulates the electronic landscape and lipophilicity of the molecule, offering a unique combination of substituents that warrants investigation.
Based on these structural considerations and the known pharmacology of related sulfonamides, we hypothesize that 2-Chloro-4,5-difluorobenzenesulfonamide may exhibit potent activity at one or more of the following key neurological targets:
Carbonic Anhydrases (CAs): The sulfonamide group is the archetypal zinc-binding pharmacophore for carbonic anhydrase inhibitors.[1][2] Various CA isoforms are expressed in the brain and are implicated in physiological processes such as cerebrospinal fluid secretion and neuronal excitability.[6] Modulation of CA activity has shown therapeutic potential in conditions like epilepsy and glaucoma.[6][7] The electronic modifications imparted by the chloro and difluoro substituents could confer isoform-selective inhibition, a highly sought-after property to minimize off-target effects.
GABA-A Receptors: The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the CNS, and its positive allosteric modulation is a clinically validated mechanism for treating anxiety, insomnia, and seizure disorders. While less common than for CAs, sulfonamide-containing molecules have been reported to modulate GABA-A receptor activity. The specific substitution pattern of 2-Chloro-4,5-difluorobenzenesulfonamide may favor interaction with allosteric binding sites on the GABA-A receptor complex.
This guide provides a comprehensive framework for the synthesis, purification, and subsequent pharmacological evaluation of 2-Chloro-4,5-difluorobenzenesulfonamide. The protocols detailed herein are designed to be robust and self-validating, providing researchers with a clear path to assess the potential of this compound as a novel neurological drug candidate.
Part 1: Synthesis and Characterization of 2-Chloro-4,5-difluorobenzenesulfonamide
The synthesis of the target compound is predicated on the availability of its corresponding sulfonyl chloride precursor. The following section details a plausible synthetic route and the necessary characterization steps.
Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 2-chloro-4,5-difluorobenzenesulfonyl chloride.
Caption: Synthetic route to 2-Chloro-4,5-difluorobenzenesulfonamide.
Experimental Protocol: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
Materials:
2-Chloro-4,5-difluorobenzenesulfonyl chloride
Aqueous ammonia (28-30%)
Dichloromethane (DCM)
Deionized water
Saturated sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Rotary evaporator
Magnetic stirrer and stir bar
Ice bath
Separatory funnel
Standard laboratory glassware
Procedure:
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (10 mL per gram of sulfonyl chloride).
Cool the solution to 0°C in an ice bath.
Slowly add aqueous ammonia (5.0 eq) dropwise to the stirred solution. Caution: The reaction is exothermic. Maintain the temperature below 10°C during the addition.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding deionized water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield 2-Chloro-4,5-difluorobenzenesulfonamide as a solid.
Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:
Analytical Technique
Expected Outcome
Nuclear Magnetic Resonance (NMR)
¹H NMR should show characteristic peaks for the aromatic protons and the NH₂ protons. ¹³C and ¹⁹F NMR will confirm the carbon framework and the presence of fluorine atoms.
Mass Spectrometry (MS)
The molecular ion peak corresponding to the calculated mass of C₆H₄ClF₂NO₂S should be observed.
High-Performance Liquid Chromatography (HPLC)
Purity assessment, aiming for >95% for in vitro assays.
Melting Point
A sharp melting point indicates a high degree of purity.
Part 2: In Vitro Pharmacological Evaluation
The following protocols outline the initial in vitro screening cascade to evaluate the activity of 2-Chloro-4,5-difluorobenzenesulfonamide against our hypothesized neurological targets.
Carbonic Anhydrase Inhibition Assay
Rationale: To determine if the compound inhibits the enzymatic activity of key human carbonic anhydrase isoforms expressed in the CNS (e.g., hCA II, hCA VII, hCA XII). A common method is a colorimetric assay that measures the esterase activity of CA.[8]
Experimental Workflow:
Caption: Workflow for carbonic anhydrase inhibition assay.
Detailed Protocol:
Compound Preparation: Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in DMSO. Create a serial dilution series to cover a wide concentration range (e.g., 1 nM to 100 µM).
Enzyme and Substrate: Use purified recombinant human CA isoforms (e.g., hCA II, hCA VII). A suitable substrate is 4-nitrophenyl acetate (NPA), which is hydrolyzed by CA to the yellow-colored 4-nitrophenol.[8]
Assay Procedure (96-well plate format):
Add assay buffer to each well.
Add the test compound at various concentrations. Include a positive control (e.g., Acetazolamide) and a vehicle control (DMSO).
Add the CA enzyme to each well and incubate for a pre-determined time at room temperature to allow for compound-enzyme binding.
Initiate the reaction by adding the NPA substrate.
Measure the absorbance at 400 nm at regular intervals using a plate reader. The rate of increase in absorbance is proportional to the enzyme activity.
Data Analysis:
Calculate the rate of reaction for each concentration of the test compound.
Determine the percentage of inhibition relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
GABA-A Receptor Modulation Assay
Rationale: To assess whether 2-Chloro-4,5-difluorobenzenesulfonamide modulates the function of the GABA-A receptor. Automated patch-clamp electrophysiology is the gold standard for studying ion channel modulation.[9]
Experimental Workflow:
Caption: Workflow for GABA-A receptor modulation assay.
Detailed Protocol:
Cell Line: Use a stable cell line expressing a specific GABA-A receptor subtype of interest (e.g., HEK293 cells expressing α1β2γ2 subunits).
Electrophysiology:
Utilize an automated patch-clamp system (e.g., QPatch).
Establish a whole-cell recording configuration.
Apply a low concentration of GABA that elicits a small, stable current (e.g., EC₁₀-EC₂₀).
Co-apply the test compound at various concentrations with the same concentration of GABA.
Measure the enhancement of the GABA-elicited current in the presence of the compound.
Data Analysis:
Calculate the percentage potentiation of the GABA current at each concentration of the test compound.
Plot the percentage potentiation against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ and maximal efficacy.
Part 3: In Vivo Evaluation in Models of Neurological Disorders
Should in vitro screening reveal promising activity, the next logical step is to assess the compound's efficacy in relevant animal models of neurological disorders.
Anticonvulsant Activity Assessment
Rationale: If the compound is a potent CA inhibitor or a positive modulator of GABA-A receptors, it is likely to possess anticonvulsant properties. The maximal electroshock (MES) and pentylenetetrazol (PTZ)-induced seizure models are standard screening paradigms.[10]
Animal Models:
Model
Description
Endpoint
Maximal Electroshock (MES)
Induces generalized tonic-clonic seizures via corneal or auricular electrical stimulation.
Abolition of the hind-limb tonic extensor component of the seizure.
Pentylenetetrazol (PTZ)
A chemical convulsant that induces clonic seizures.
Prevention of seizures or an increase in the latency to the first seizure.
Protocol Outline:
Animals: Use adult male mice or rats.
Compound Administration: Administer 2-Chloro-4,5-difluorobenzenesulfonamide via an appropriate route (e.g., intraperitoneal or oral) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam or valproic acid).
Seizure Induction: At the time of predicted peak compound effect, induce seizures using either MES or PTZ.
Observation: Observe and score the seizure activity according to established scales.
Data Analysis: Determine the dose of the compound that protects 50% of the animals from seizures (ED₅₀).
Assessment in a Model of Neuropathic Pain
Rationale: Both CA inhibitors and GABA-A modulators have shown efficacy in models of neuropathic pain. The spared nerve injury (SNI) model is a well-validated and reproducible model of peripheral neuropathic pain.[7]
Animal Model:
Model
Description
Endpoint
Spared Nerve Injury (SNI)
Ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.
Assessment of mechanical allodynia (pain in response to a non-painful stimulus) using von Frey filaments.
Protocol Outline:
Animals: Use adult male rats.
Surgery: Perform the SNI surgery to induce neuropathic pain.
Behavioral Testing: After a post-operative period to allow for the development of allodynia, establish a baseline pain threshold.
Compound Administration: Administer 2-Chloro-4,5-difluorobenzenesulfonamide at various doses.
Post-treatment Behavioral Testing: Measure the paw withdrawal threshold at different time points after compound administration.
Data Analysis: Determine if the compound significantly increases the paw withdrawal threshold compared to the vehicle-treated group, indicating an analgesic effect.
Part 4: Concluding Remarks and Future Directions
The application notes and protocols outlined in this document provide a comprehensive and scientifically rigorous framework for the initial exploration of 2-Chloro-4,5-difluorobenzenesulfonamide as a potential therapeutic agent for neurological disorders. The proposed hypothesis-driven approach, grounded in the established principles of medicinal chemistry and neuropharmacology, offers a clear and efficient path for researchers in the field of drug discovery.
Positive results from this initial screening cascade would warrant further investigation, including:
Selectivity Profiling: Assessing the activity of the compound against a broader panel of CA isoforms and GABA-A receptor subtypes to determine its selectivity profile.
Mechanism of Action Studies: Further electrophysiological and biochemical studies to elucidate the precise mechanism of action at the molecular level.
Pharmacokinetic and Toxicological Evaluation: In-depth studies to assess the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.
The journey of drug development is long and challenging, but it begins with the identification of promising lead compounds. 2-Chloro-4,5-difluorobenzenesulfonamide, with its unique structural features, represents a compelling starting point for the discovery of novel and effective treatments for debilitating neurological diseases.
References
Al-Rashida, M., et al. (2022). Sulfonamide: A Versatile Pharmacophore in Medicinal Chemistry. Molecules, 27(21), 7234. Available at: [Link]
Zajdel, P., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry, 148, 108076. Available at: [Link]
Chen, R. F., & Kernohan, J. C. (1967). Combination of bovine carbonic anhydrase with a fluorescent sulfonamide. The Journal of biological chemistry, 242(23), 5813–5823.
Sophion Bioscience. (n.d.). QPatch II. Retrieved from [Link]
Bialer, M., & White, H. S. (2010). Key factors in the discovery and development of new antiepileptic drugs. Nature reviews. Drug discovery, 9(1), 68–82.
Austin, P. J., & Moalem-Taylor, G. (2010). The role of cytokines in the pathogenesis of neuropathic pain. Current pharmaceutical design, 16(11), 1265–1274.
Bourin, M., et al. (2007). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in clinical neuroscience, 9(2), 177–190.
Porsolt, R. D., et al. (1977). Behavioral despair in mice: a primary screening test for antidepressants. Archives internationales de pharmacodynamie et de therapie, 229(2), 327–336.
Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359–368.
Jaggi, A. S., & Singh, N. (2011). Animal models of neuropathic pain. Fundamental & clinical pharmacology, 25(1), 1–28.
Dunlop, J., et al. (2008). The role of automated patch clamp in lead optimization and safety pharmacology. Nature reviews. Drug discovery, 7(4), 358–368.
Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
DiMasi, J. A., et al. (2016). Innovation in the pharmaceutical industry: New estimates of R&D costs. Journal of health economics, 47, 20–33.
Paul, S. M., et al. (2010). How to improve R&D productivity: the pharmaceutical industry's grand challenge. Nature reviews. Drug discovery, 9(3), 203–214.
Decosterd, I., & Woolf, C. J. (2000).
Swinyard, E. A., et al. (1989). Experimental selection and evaluation of anticonvulsant drugs. In Antiepileptic Drugs (pp. 85-102). Raven Press.
Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature reviews. Drug discovery, 15(3), 168–181.
Macdonald, R. L., & Olsen, R. W. (1994). GABAA receptor channels. Annual review of neuroscience, 17, 569–602.
Gillis, E. P., et al. (2015). The influence of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
PubChem. (n.d.). 2-Chloro-4,5-difluorobenzenesulfonyl chloride. Retrieved from [Link]
Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor agents. Future medicinal chemistry, 11(13), 1637–1657.
Johnston, G. A. (2014). GABAA receptor pharmacology. Pharmacology & therapeutics, 141(2), 209–218.
Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657–678.
Reiss, Y., & Reiss, W. G. (2019). Carbonic Anhydrase Inhibitors and the Management of Glaucoma. The Yale journal of biology and medicine, 92(4), 731–742.
Baron, R. (2009). Mechanisms of neuropathic pain. Neurology, 72(7 Supplement), S12–S20.
Smith, S. M., et al. (2012). The role of GABA-A receptors in the actions of general anesthetics. International review of neurobiology, 107, 1–34.
White, H. S., et al. (2008). The early history of the antiepileptic drug discovery program at the National Institutes of Health. Epilepsy research, 85(1), 1–26.
Löscher, W. (2017). Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochemical research, 42(7), 1873–1888.
Designing Next-Generation Cancer Therapeutics: Application Notes for the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold
Introduction: The Strategic Advantage of the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold in Oncology The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile roles in a multitude...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of the 2-Chloro-4,5-difluorobenzenesulfonamide Scaffold in Oncology
The sulfonamide moiety is a cornerstone in medicinal chemistry, recognized for its versatile roles in a multitude of therapeutic agents. In the realm of oncology, this functional group has proven to be a critical pharmacophore in the design of targeted therapies that disrupt key signaling pathways driving cancer progression. The 2-chloro-4,5-difluorobenzenesulfonamide scaffold, in particular, offers a unique combination of chemical properties that make it an attractive starting point for the development of novel kinase inhibitors and other anticancer agents.
The strategic placement of electron-withdrawing fluorine and chlorine atoms on the phenyl ring can significantly influence the compound's physicochemical properties, such as its acidity, lipophilicity, and metabolic stability. This, in turn, can enhance binding affinity to target proteins, improve cell permeability, and optimize pharmacokinetic profiles. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the 2-chloro-4,5-difluorobenzenesulfonamide scaffold for the design and synthesis of next-generation cancer therapeutics. We will delve into the rationale behind its use, detailed synthetic protocols, and robust methodologies for in vitro and in vivo evaluation.
Targeting Key Oncogenic Pathways with Sulfonamide-Based Inhibitors
The versatility of the sulfonamide scaffold allows for its application in targeting a wide array of cancer-associated proteins. By modifying the substituents on the sulfonamide nitrogen, medicinal chemists can create a diverse library of compounds with specificity for different targets.
BRAF Kinase Inhibition
The BRAF V600E mutation is a well-established driver in a significant portion of melanomas and other cancers. Several FDA-approved BRAF inhibitors, such as dabrafenib and vemurafenib, incorporate a sulfonamide or a bioisosteric sulfonamide-like group, highlighting the importance of this moiety in binding to the ATP-binding site of the BRAF kinase. The 2-chloro-4,5-difluorobenzenesulfonamide scaffold can serve as a key building block for novel BRAF inhibitors, with the di-fluoro and chloro substitutions potentially offering improved potency and selectivity.
Experimental Workflows and Protocols
This section outlines detailed protocols for the synthesis and evaluation of anticancer agents derived from the 2-chloro-4,5-difluorobenzenesulfonamide scaffold. The methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Part 1: Synthesis of N-Substituted 2-Chloro-4,5-difluorobenzenesulfonamide Derivatives
The synthesis of a library of candidate compounds is the foundational step in the drug discovery process. The following protocol describes a general method for the coupling of 2-chloro-4,5-difluorobenzenesulfonyl chloride with a variety of primary and secondary amines to generate a diverse set of N-substituted sulfonamides.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of N-substituted 2-chloro-4,5-difluorobenzenesulfonamide derivatives.
Detailed Protocol: Synthesis of N-Aryl-2-chloro-4,5-difluorobenzenesulfonamide
This protocol is adapted from the synthesis of related N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives and can be applied to the 2-chloro-4,5-difluorobenzenesulfonamide scaffold.
Materials:
2-Chloro-4,5-difluorobenzenesulfonyl chloride
Substituted aniline or heteroaromatic amine (1.0 eq)
Pyridine (anhydrous)
Dichloromethane (DCM, anhydrous)
Hydrochloric acid (1 M)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
In a clean, dry round-bottom flask, dissolve the substituted amine (1.0 eq) in anhydrous pyridine.
Cool the solution to 0 °C in an ice bath.
In a separate flask, dissolve 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the cooled amine solution with constant stirring.
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
Extract the aqueous layer with DCM (3 x volume).
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-2-chloro-4,5-difluorobenzenesulfonamide.
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of the synthesized compounds involves a series of in vitro assays to determine their cytotoxic and target-specific activities.
Diagram of the In Vitro Evaluation Workflow
Caption: A cascaded workflow for the in vitro evaluation of synthesized sulfonamide derivatives.
Protocol 1: Cell Viability (MTT) Assay
This assay provides a quantitative measure of the cytotoxic effect of the compounds on cancer cell lines.
Materials:
Human cancer cell lines (e.g., A375 melanoma for BRAF inhibitors, HT-29 colon cancer for general screening)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
96-well plates
Microplate reader
Procedure:
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Prepare serial dilutions of the synthesized compounds in complete medium. The final DMSO concentration should be less than 0.5%.
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
Protocol 2: In Vitro Kinase Assay (Example: BRAF V600E)
This assay directly measures the inhibitory effect of the compounds on the target kinase.
Materials:
Recombinant human BRAF V600E enzyme
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
Substrate (e.g., recombinant MEK1)
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for ADP-Glo™ assay)
Synthesized compounds (dissolved in DMSO)
ADP-Glo™ Kinase Assay kit (Promega) or materials for radiometric assay
Microplate reader or scintillation counter
Procedure (using ADP-Glo™ Assay):
Set up the kinase reaction in a 96-well plate by adding the kinase buffer, BRAF V600E enzyme, and the synthesized compound at various concentrations.
Add the MEK1 substrate and ATP to initiate the reaction.
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
Stop the kinase reaction by adding the ADP-Glo™ Reagent.
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then measure the luminescence, which is proportional to the ADP produced and thus the kinase activity.
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC₅₀ value.
Part 3: In Vivo Evaluation of Lead Candidates
Promising lead compounds identified from in vitro studies should be evaluated in vivo to assess their efficacy and pharmacokinetic properties.
Diagram of the In Vivo Evaluation Workflow
Caption: Workflow for the in vivo assessment of lead compounds in a xenograft model.
Protocol: Xenograft Tumor Model in Mice
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the antitumor efficacy of a lead compound.
Materials:
Immunocompromised mice (e.g., nude or SCID mice)
Human cancer cell line (e.g., A375 for melanoma)
Matrigel (optional)
Lead compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, and saline)
Calipers for tumor measurement
Animal balance
Procedure:
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ A375 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
Administer the lead compound to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
Monitor the body weight of the mice as an indicator of toxicity.
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry).
Analyze the tumor growth inhibition data to determine the in vivo efficacy of the compound.
Data Interpretation and Structure-Activity Relationship (SAR) Analysis
The data generated from the described protocols will enable a thorough evaluation of the synthesized compounds and guide the optimization of lead candidates.
Quantitative Data Summary
Compound ID
Target Kinase IC₅₀ (nM)
A375 Cell Viability IC₅₀ (µM)
HT-29 Cell Viability IC₅₀ (µM)
Tumor Growth Inhibition (%) at X mg/kg
Example-1
5.2
0.15
1.2
65
Example-2
15.8
0.8
5.6
40
Example-3
1.1
0.05
0.5
85
Structure-Activity Relationship (SAR) Insights:
By comparing the biological activity of the synthesized analogs, researchers can deduce key SAR trends. For instance, the introduction of a specific heterocyclic ring at the N-position of the sulfonamide might significantly enhance BRAF inhibitory activity. Conversely, bulky aliphatic substituents may decrease cell permeability and overall efficacy. This iterative process of synthesis, testing, and SAR analysis is crucial for the rational design of potent and selective cancer therapeutics.
Conclusion and Future Directions
The 2-chloro-4,5-difluorobenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and workflows detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of new chemical entities. By systematically exploring the chemical space around this scaffold and employing the described in vitro and in vivo assays, researchers can identify and optimize lead compounds with the potential to become next-generation targeted cancer therapies. Future work should focus on expanding the diversity of the synthesized library, exploring different cancer targets, and conducting in-depth mechanistic studies on the most promising candidates.
References
Ghorab, M. M., Alsaid, M. S., & Al-Dosari, M. (2016). DESIGN, SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 1,2,4-TRIAZOLES CARRYING BIOLOGICALLY ACTIVE SULFONAMIDE MOIETIES. *Acta Poloniae Pharmaceutica
Technical Notes & Optimization
Troubleshooting
Troubleshooting low yield in sulfonamide synthesis.
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic workflows.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic workflows. As a senior application scientist, my goal is to provide you with not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you to troubleshoot effectively and optimize your reactions. This resource is built on a foundation of scientific integrity, combining established knowledge with practical, field-tested insights.
Troubleshooting Guide: Addressing Low Yields and Impurities
This section is structured in a question-and-answer format to directly address common problems encountered during sulfonamide synthesis.
Question 1: My sulfonamide yield is consistently low. What are the likely causes and how can I improve it?
Low yields in sulfonamide synthesis are a frequent issue and can often be traced back to a few key factors related to your starting materials and reaction conditions.
Potential Cause 1: Degradation of the Sulfonyl Chloride
Sulfonyl chlorides are highly reactive electrophiles and are susceptible to hydrolysis. Any moisture present in your reaction setup will convert the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards the amine.
Expert Insight: The rate of hydrolysis can be significant, especially for electron-deficient aryl sulfonyl chlorides. It is crucial to maintain strictly anhydrous conditions throughout the experiment.
Solutions:
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried before use. Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle over molecular sieves. Reactions should be conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system.[1]
Use Freshly Prepared or Purified Sulfonyl Chloride: If possible, use freshly prepared sulfonyl chloride. If using a commercial source, ensure it has been stored properly under anhydrous conditions. If you suspect decomposition, you can purify the sulfonyl chloride by distillation or recrystallization, though this can be challenging due to their reactivity.
Potential Cause 2: Poor Nucleophilicity of the Amine
The rate-determining step in sulfonamide formation is the nucleophilic attack of the amine on the sulfonyl chloride. If the amine is a weak nucleophile, the reaction will be slow, leading to incomplete conversion and the potential for side reactions of the unreacted sulfonyl chloride.
Expert Insight: Electron-deficient anilines (e.g., those with nitro or cyano substituents) are particularly poor nucleophiles.[2][3] Steric hindrance around the nitrogen atom, for example in secondary amines with bulky substituents, can also significantly reduce the reaction rate.[2]
Solutions:
Increase Reaction Temperature: Gently heating the reaction can often provide the necessary activation energy for less nucleophilic amines to react. However, be cautious, as excessive heat can lead to decomposition of the sulfonyl chloride or other side reactions.
Use a More Forcing Base: A stronger, non-nucleophilic base can help to deprotonate the amine, increasing its nucleophilicity. However, the choice of base is critical (see Question 2).
Consider Catalysis: For particularly challenging couplings, consider using a catalyst. Indium-catalyzed sulfonylation has been shown to be effective for less nucleophilic and sterically hindered anilines.[2]
Potential Cause 3: Inappropriate Choice of Base
The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. A base is required to neutralize this HCl.
Expert Insight: The ideal base should be non-nucleophilic to avoid competing with the desired amine in reacting with the sulfonyl chloride. It should also be strong enough to effectively scavenge the generated HCl.
Solutions:
Standard Bases: Pyridine and triethylamine are common choices. Pyridine can also act as a nucleophilic catalyst, but its removal can sometimes be challenging. Triethylamine is a stronger, non-nucleophilic base that is often easier to remove during workup.
For Weakly Nucleophilic Amines: In cases where the amine is very weakly nucleophilic, using an excess of the amine itself as the base is often ineffective and wasteful. A dedicated non-nucleophilic base is crucial in these scenarios.
Question 2: I'm observing multiple spots on my TLC analysis of the crude reaction mixture. What are the common side products and how can I avoid them?
The formation of side products is a common source of low yields and purification difficulties. Understanding the likely impurities can help in devising strategies to minimize their formation.
Common Side Product 1: Disulfonamide (from primary amines)
If a primary amine is used, it is possible for the initially formed sulfonamide to be deprotonated by the base and react with a second molecule of sulfonyl chloride, leading to the formation of a disulfonamide.
Expert Insight: This is more likely to occur if an excess of the sulfonyl chloride is used or if the reaction is run for an extended period at elevated temperatures.
Solutions:
Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the amine relative to the sulfonyl chloride.
Slow Addition: Add the sulfonyl chloride slowly to a solution of the amine and base. This maintains a low concentration of the sulfonyl chloride throughout the reaction, favoring the desired monosulfonylation.
Common Side Product 2: Hydrolysis Product (Sulfonic Acid)
As mentioned in Question 1, hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a major competing reaction in the presence of water.
Expert Insight: Sulfonic acids are highly polar and can complicate purification, often streaking on silica gel. They can sometimes be removed by an aqueous basic wash during workup.
Solutions:
Strict Anhydrous Conditions: This is the most effective way to prevent hydrolysis.[1]
Common Side Product 3: Products from Reaction with the Base
If a nucleophilic base like pyridine is used in excess or at high temperatures, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt. While often reversible, this can sequester the sulfonyl chloride.
Solutions:
Use a Non-Nucleophilic Base: Triethylamine or diisopropylethylamine (DIPEA) are less likely to compete with the desired amine.
Question 3: My crude product is an oil and difficult to purify by recrystallization. What are my options?
While many sulfonamides are crystalline solids, some may be oils or low-melting solids, making purification by recrystallization challenging.
Expert Insight: The physical properties of your sulfonamide are dictated by its structure. Highly flexible alkyl chains or substitution patterns that disrupt crystal packing can lead to oily products.
Solutions:
Column Chromatography: This is the most common alternative for purifying non-crystalline products. A silica gel column using a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
Trituration: If the product is a viscous oil, it may be possible to induce crystallization by trituration. This involves repeatedly scratching the inside of the flask with a glass rod while adding a small amount of a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether). The impurities may dissolve in the solvent, leaving behind the purified, solidified product.
Salt Formation: If your sulfonamide contains a basic or acidic functional group, it may be possible to form a salt which is a crystalline solid and can be purified by recrystallization. The free sulfonamide can then be regenerated by treatment with acid or base.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine in sulfonamide synthesis?
Pyridine serves a dual purpose in sulfonamide synthesis. Firstly, it acts as a base to neutralize the HCl generated during the reaction. Secondly, it can act as a nucleophilic catalyst. It reacts with the sulfonyl chloride to form a highly reactive sulfonylpyridinium salt. The amine then attacks this activated intermediate, regenerating the pyridine catalyst.
Q2: How can I confirm that my sulfonyl chloride is of good quality before starting my reaction?
You can check the purity of your sulfonyl chloride by 1H NMR spectroscopy. The presence of a broad peak in the downfield region (typically >10 ppm) is indicative of the corresponding sulfonic acid, which is the hydrolysis product. For solid sulfonyl chlorides, a sharp melting point close to the literature value is a good indicator of purity.
Q3: I am working with a very electron-deficient aniline and getting no product. What alternative synthetic methods should I consider?
For challenging substrates like electron-deficient anilines, the classical approach may not be effective.[3] Modern methods have been developed to address these limitations:
Palladium-Catalyzed Cross-Coupling: Methods have been developed for the palladium-catalyzed coupling of aryl halides or triflates with sulfonamides or their precursors.[3]
Synthesis from Boronic Acids: There are procedures for the synthesis of sulfonamides from aryl boronic acids, an amine, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).[3][4] These reactions often have a broad substrate scope and good functional group tolerance.
Experimental Protocols
General Protocol for the Synthesis of a Sulfonamide from a Sulfonyl Chloride and a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Preparation:
Under an inert atmosphere (N2 or Ar), add the primary amine (1.05 equivalents) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
Dissolve the amine in a suitable anhydrous solvent (e.g., dichloromethane, THF, or acetonitrile).
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
Reaction:
Dissolve the sulfonyl chloride (1.0 equivalent) in a minimal amount of the anhydrous solvent in a separate flame-dried flask.
Slowly add the sulfonyl chloride solution to the stirring amine solution at 0 °C (ice bath).
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
Work-up:
Quench the reaction by adding water.
If the product is in an organic solvent, transfer the mixture to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.
Visualizations
Troubleshooting Logic for Low Sulfonamide Yield
Caption: A decision tree for troubleshooting low yields in sulfonamide synthesis.
Stability of 2-Chloro-4,5-difluorobenzenesulfonamide in different buffer systems
Welcome to the technical support center for 2-Chloro-4,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troub...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 2-Chloro-4,5-difluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we will explore the critical aspects of its stability in various buffer systems, drawing upon established principles of sulfonamide chemistry and regulatory stability testing guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can influence the stability of 2-Chloro-4,5-difluorobenzenesulfonamide in my experiments?
A1: The stability of 2-Chloro-4,5-difluorobenzenesulfonamide is primarily influenced by pH, buffer composition, temperature, and light exposure. The sulfonamide functional group is susceptible to hydrolysis, particularly under acidic or basic conditions. The presence of strong electron-withdrawing groups, such as the two fluorine atoms and the chlorine atom on the benzene ring, can modulate the susceptibility of the sulfonamide bond to nucleophilic attack and subsequent degradation.[1]
Q2: I am observing unexpected degradation of my compound in a phosphate buffer. What could be the cause?
A2: While phosphate buffers are common, certain buffer species can actively participate in degradation reactions. It's possible that the phosphate ions are acting as catalysts for hydrolysis. We recommend evaluating the stability in alternative buffer systems, such as citrate or acetate buffers, to see if the degradation profile changes. Additionally, consider the possibility of phase separation or microenvironmental acidity changes, which have been observed to impact the stability of molecules in some formulations.[2][3]
Q3: How does the pH of the buffer system affect the stability of 2-Chloro-4,5-difluorobenzenesulfonamide?
A3: The pH of the solution is a critical determinant of the stability of sulfonamides. Generally, sulfonamides exhibit a U-shaped stability profile with the highest stability typically observed near neutral pH. In acidic conditions, the sulfonamide nitrogen can be protonated, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, the sulfonamide can be deprotonated, which can also influence the degradation pathway. Studies on various sulfonamides have shown that they are generally more stable at neutral to slightly alkaline pH (pH 7-9) and more prone to hydrolysis at acidic pH (e.g., pH 4).[4][5]
Q4: What are the likely degradation products of 2-Chloro-4,5-difluorobenzenesulfonamide?
A4: The primary degradation pathway for sulfonamides is typically hydrolysis of the sulfonamide bond. This would likely yield 2-chloro-4,5-difluorobenzenesulfonic acid and ammonia. Other potential degradation pathways, especially under photolytic or oxidative stress, could involve cleavage of the S-N bond leading to the formation of related sulfonic acids or even extrusion of SO2.[6][7] It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.
Troubleshooting Guide
Observed Issue
Potential Cause
Recommended Action
Rapid loss of parent compound peak in HPLC analysis.
Hydrolysis: The compound may be rapidly degrading in the chosen buffer system due to pH.
1. Verify the pH of your buffer. 2. Conduct a pH stability profile study (see protocol below). 3. Consider using a buffer system where sulfonamides are known to be more stable (e.g., neutral pH).[4][5]
Appearance of multiple unknown peaks in the chromatogram.
Multiple Degradation Pathways: The compound may be degrading through several mechanisms (hydrolysis, oxidation, photolysis).
1. Perform a comprehensive forced degradation study to identify the degradation products. 2. Protect your samples from light and use degassed solvents to minimize oxidation. 3. Use a stability-indicating analytical method.[8]
Inconsistent stability results between experiments.
Buffer Preparation/Composition: Variations in buffer preparation, ionic strength, or the presence of impurities can affect stability.
1. Ensure consistent and accurate buffer preparation. 2. Use high-purity buffer salts and solvents. 3. Evaluate the impact of ionic strength on stability.
Precipitation of the compound in the buffer.
Poor Solubility and/or Degradation: The compound may have limited solubility in the chosen buffer, or a degradant may be precipitating.
1. Determine the solubility of the compound in the buffer system. 2. Consider the use of co-solvents if appropriate for your application. 3. Analyze the precipitate to determine if it is the parent compound or a degradant.
Experimental Protocols
Protocol 1: pH Stability Profile Study
This protocol outlines a systematic approach to evaluate the stability of 2-Chloro-4,5-difluorobenzenesulfonamide across a range of pH values.
1. Preparation of Buffer Solutions:
Prepare a series of buffers covering a pH range of 2 to 10 (e.g., pH 2, 4, 7, 9, 10).
Recommended buffers:
pH 2: 0.01 M HCl
pH 4: Acetate buffer (0.05 M)
pH 7: Phosphate buffer (0.05 M)
pH 9: Borate buffer (0.05 M)
pH 10: Carbonate-bicarbonate buffer (0.05 M)
2. Sample Preparation:
Prepare a stock solution of 2-Chloro-4,5-difluorobenzenesulfonamide in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on stability.
3. Incubation:
Divide each sample into two sets.
Incubate one set at room temperature (25 °C) and the other at an elevated temperature (e.g., 40 °C or 60 °C) to accelerate degradation.[9]
Protect all samples from light.
4. Time-Point Analysis:
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze by a stability-indicating HPLC method.
5. Data Analysis:
Quantify the remaining percentage of 2-Chloro-4,5-difluorobenzenesulfonamide at each time point.
Plot the percentage remaining versus time for each pH and temperature condition.
Determine the degradation rate constant (k) and half-life (t½) for each condition.
Protocol 2: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as recommended by ICH guidelines.[10][11]
1. Acid and Base Hydrolysis:
Acid: Dissolve the compound in 0.1 M HCl and heat at 60-80°C for 2-24 hours.[1]
Base: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified period.[1]
Neutralize the samples before analysis.
2. Oxidative Degradation:
Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep at room temperature.[1][12]
3. Thermal Degradation:
Expose the solid compound to dry heat (e.g., 60-100°C).[1]
For solutions, heat a solution of the compound in a suitable solvent.
4. Photodegradation:
Expose a solution of the compound to a light source that produces combined visible and ultraviolet outputs, as specified by ICH guideline Q1B.[1]
5. Analysis:
Analyze all stressed samples using a suitable stability-indicating method (e.g., HPLC with UV or MS detection) to separate the parent compound from its degradation products.
Visualizations
Workflow for pH Stability Assessment
Caption: Workflow for assessing the pH stability of 2-Chloro-4,5-difluorobenzenesulfonamide.
Decision Tree for Troubleshooting Stability Issues
Addressing solubility issues of 2-Chloro-4,5-difluorobenzenesulfonamide in aqueous media
Technical Support Center: 2-Chloro-4,5-difluorobenzenesulfonamide Welcome to the technical support guide for 2-Chloro-4,5-difluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 2-Chloro-4,5-difluorobenzenesulfonamide
Welcome to the technical support guide for 2-Chloro-4,5-difluorobenzenesulfonamide. This resource is designed for researchers, chemists, and formulation scientists who are encountering challenges with the aqueous solubility of this compound. Our goal is to provide a scientifically grounded framework for understanding and overcoming these issues, enabling you to proceed with your experiments confidently.
Frequently Asked Questions (FAQs)
Q1: Why is 2-Chloro-4,5-difluorobenzenesulfonamide poorly soluble in neutral aqueous media?
A1: The low aqueous solubility is inherent to its molecular structure. The molecule possesses a halogenated benzene ring, which is hydrophobic. While the sulfonamide group (-SO₂NH₂) can participate in hydrogen bonding, the overall lipophilicity of the chloro-difluoro-substituted aromatic ring dominates, leading to poor interaction with polar water molecules. Like many sulfonamides, it is a weakly acidic compound, and its solubility is highly dependent on the pH of the medium.[1][2]
Q2: I've seen a predicted pKa for a similar sulfonamide of around 6.6. What is the significance of the pKa for solubility?
A2: The pKa is a critical parameter that dictates the ionization state of the molecule at a given pH. The proton on the sulfonamide nitrogen (-SO₂NH-) is acidic.[3] At a pH below the pKa, the compound will exist predominantly in its neutral, un-ionized form, which is less soluble. As the pH of the solution rises above the pKa, the sulfonamide proton is removed, forming a negatively charged anionic salt (-SO₂N⁻-). This ionized form is significantly more polar and, therefore, exhibits much greater solubility in aqueous solutions.[1][2][4]
Q3: Can I use an organic solvent like DMSO to prepare a stock solution? What are the potential issues?
A3: Yes, preparing a high-concentration stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or an alcohol is a common and effective initial step. However, problems often arise when diluting this stock solution into an aqueous buffer for your final experiment. This is known as solvent-shifting precipitation. The aqueous medium may not be able to maintain the solubility of the compound at the desired final concentration, causing it to crash out of solution. This can lead to inaccurate concentration measurements and unreliable experimental results.
Q4: Is heating the solution a viable method to increase solubility?
A4: Heating can temporarily increase the solubility of many compounds, including this one. However, this approach should be used with caution. Upon cooling to ambient or experimental temperature (e.g., 37°C for cell-based assays), the compound will likely precipitate, forming a supersaturated and unstable solution. Furthermore, prolonged heating can risk chemical degradation of the compound. This method is generally not recommended for preparing stable, quantifiable aqueous solutions for assays.
Systematic Troubleshooting Guide
When encountering solubility issues, a systematic approach is crucial. The following guide provides a logical workflow to diagnose and solve solubility challenges with 2-Chloro-4,5-difluorobenzenesulfonamide.
Troubleshooting Workflow
The diagram below outlines a step-by-step decision-making process for addressing solubility problems.
Caption: A decision tree for systematically addressing solubility issues.
Scientific Rationale: This is the most effective method for acidic compounds like sulfonamides. By raising the pH of the aqueous medium, you deprotonate the sulfonamide nitrogen, creating an ionic salt. This salt has vastly improved solubility in water compared to the neutral molecule.[1][2] The Henderson-Hasselbalch equation predicts that at a pH one unit above the pKa, the compound will be ~90% ionized, and at two units above, it will be >99% ionized.
Experimental Protocol 1: pH Adjustment
Prepare the Aqueous Medium: Start with your desired buffer or water (e.g., Phosphate-Buffered Saline, Tris buffer). Ensure it is at a volume slightly less than your final target volume to allow for base addition.
Add the Compound: Weigh the required amount of 2-Chloro-4,5-difluorobenzenesulfonamide and add it to the buffer. It will likely form a suspension.
Titrate with Base: While stirring continuously, add a dilute solution of sodium hydroxide (e.g., 0.1 M or 1 M NaOH) dropwise.
Monitor Dissolution and pH: Use a calibrated pH meter to monitor the pH of the solution. As the pH increases, the solid should begin to dissolve.
Target pH: Continue adding base until all the solid has dissolved and the solution is clear. The target pH should ideally be at least 1-2 units above the compound's pKa. For a pKa of ~6.6, a final pH of 7.6-8.6 should be effective.
Final Volume Adjustment: Once the compound is fully dissolved, adjust the solution to the final desired volume with your initial buffer or water.
Validation: Re-check the final pH. Visually inspect the solution for any signs of precipitation over time (e.g., after 1 hour at room temperature).
Trustworthiness Check: The clarity of the final solution and a stable pH reading are your primary indicators of success. A solution that remains clear upon standing is considered stable.
Strategy 2: Co-solvency
Scientific Rationale: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[5] This "less polar" environment is more favorable for dissolving hydrophobic molecules. Common co-solvents in research settings include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 300, PEG 400).[6]
Experimental Protocol 2: Using a Co-solvent
Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application (e.g., ethanol or PEG 300 for cell-based assays, but check for cellular toxicity).
Initial Dissolution: Dissolve the 2-Chloro-4,5-difluorobenzenesulfonamide in the minimum amount of the pure co-solvent required for complete dissolution. This creates a concentrated stock.
Aqueous Dilution: While vortexing or stirring the main aqueous buffer vigorously, slowly add the co-solvent stock solution drop-by-drop. The slow addition into a vortexing solution is critical to prevent localized high concentrations that can cause immediate precipitation.
Determine Maximum Tolerated Co-solvent %: The goal is to use the lowest percentage of co-solvent possible. Start with a target of 5-10% (v/v) co-solvent in the final solution and see if the compound remains dissolved. You may need to test different percentages to find the optimal balance.
Control Experiment (Crucial): You MUST run a parallel control experiment containing the same final percentage of the co-solvent without the compound. This is to ensure that any observed effects in your assay are due to the compound and not the solvent itself.
Trustworthiness Check: The solution should remain clear after dilution and equilibration. The results from your vehicle control experiment will validate that the co-solvent is not interfering with the assay.
Data Summary: Solubility Enhancement Strategies
The following table provides a conceptual summary of expected solubility improvements. Exact values must be determined empirically.
Solvent System
Expected Solubility
Mechanism of Action
Key Considerations
Deionized Water (pH ~6-7)
Very Low (<0.1 mg/mL)
N/A
Baseline, practically insoluble.
PBS (pH 7.4)
Low
Minor ionization
Slight improvement over water, but likely insufficient for most applications.
Alkaline Buffer (pH 8.5)
High (>5 mg/mL)
Salt Formation (Ionization)
Highly effective; ensure final pH is compatible with the experiment.[1][2]
10% Ethanol (aq)
Moderate
Polarity Reduction
May be sufficient for lower concentrations; requires a vehicle control.[5]
10% PEG 300 (aq)
Moderate-High
Polarity Reduction
Generally less volatile and potentially less toxic than ethanol; requires vehicle control.
References
Chourasiya, Y., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure. Available at: [Link].
The British Medical Journal (1945). SOLUBILITY OF SULPHONAMIDES. The BMJ. Available at: [Link].
PubChem. 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. Available at: [Link].
PubChem. N-(3-(5-(2-chloro-4-pyrimidinyl)-2-(1,1-diethylethyl)-1,3-thiazol-4-yl)-2-fluoraphenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link].
Olatunji, I. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link].
Kumar, S., & Singh, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link].
Perlovich, G. L., et al. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. Available at: [Link].
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link].
Al-kassas, R., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link].
Souers, A. J., et al. (2013). The Role of the Acidity of N-Heteroaryl Sulfonamides as Inhibitors of Bcl-2 Family Protein–Protein Interactions. ACS Medicinal Chemistry Letters. Available at: [Link].
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. Available at: [Link].
Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. Available at: [Link].
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link].
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Available at: [Link].
Pinal, R. (2004). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. Environmental Science & Technology. Available at: [Link].
Flippin, H. F., & Reinhold, J. G. (1946). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. Available at: [Link].
Lavan, M., & Knipp, G. T. (2018). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at: [Link].
Gmurek, M., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI. Available at: [Link].
Lee, Y., & Park, K. (1998). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release. Available at: [Link].
Jorgensen, W. L., & Duffy, E. M. (2002). Aqueous and cosolvent solubility data for drug-like organic compounds. Bioorganic & Medicinal Chemistry Letters. Available at: [Link].
Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration. European Journal of Pharmaceutical Sciences. Available at: [Link].
ScienceDirect. (2025). Co-solvent: Significance and symbolism. Available at: [Link].
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences. Available at: [Link].
ResearchGate. (2018). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion. Available at: [Link].
PubChem. N-(3-(2-(2-chloropyriMidin-4-yl)acetyl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link].
Technical Support Center: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide. As a crucial intermediate in various pharmaceutical applications...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide. As a crucial intermediate in various pharmaceutical applications, ensuring its purity is paramount. This document provides an in-depth analysis of common side products encountered during its synthesis, troubleshooting strategies to minimize their formation, and detailed experimental protocols. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.
Understanding the Synthesis Pathway
The synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide is typically a two-step process. The first step involves the electrophilic chlorosulfonation of 1-chloro-2,4-difluorobenzene to yield 2-chloro-4,5-difluorobenzenesulfonyl chloride. The subsequent step is the amination of this sulfonyl chloride with ammonia to produce the final product. Each of these steps presents a unique set of challenges and potential for the formation of undesirable side products.
Overall Reaction Scheme:
Caption: General two-step synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide.
Part 1: Troubleshooting Guide & FAQs - Chlorosulfonation of 1-Chloro-2,4-difluorobenzene
This initial step is often the primary source of impurities that can be challenging to remove in later stages. Understanding the electrophilic aromatic substitution (EAS) mechanism is key to controlling the reaction's selectivity.
Question 1: I am observing multiple spots on my TLC/peaks in my GC-MS corresponding to isomers of my desired sulfonyl chloride. What are these, and how can I avoid them?
Answer:
The formation of regioisomers is a common issue in the chlorosulfonation of substituted benzenes. In the case of 1-chloro-2,4-difluorobenzene, the substituents (Cl and F) are both ortho, para-directing, yet deactivating towards electrophilic aromatic substitution.[1] The incoming electrophile, chlorosulfonium cation (SO2Cl+), will be directed to the positions activated by the halogen atoms.
Mechanistic Insight:
Both chlorine and fluorine atoms possess lone pairs that can be donated to the aromatic ring through resonance (+M effect), which directs incoming electrophiles to the ortho and para positions. However, due to their high electronegativity, they also withdraw electron density inductively (-I effect), deactivating the ring overall.[1][2] The interplay of these effects determines the final isomer distribution.
Common Isomeric Side Products:
3-Chloro-2,6-difluorobenzenesulfonyl chloride: Substitution ortho to the chlorine and meta to both fluorine atoms.
4-Chloro-2,5-difluorobenzenesulfonyl chloride: Substitution para to the chlorine and ortho/meta to the fluorine atoms.
Caption: Hydrolysis of the sulfonyl chloride to the sulfonic acid.
Troubleshooting & Prevention:
Anhydrous Conditions: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used for the amination reaction.
Temperature Control: Carry out the amination at low temperatures (e.g., 0-5 °C) to minimize the rate of hydrolysis.
Immediate Use of Sulfonyl Chloride: It is best to use the 2-chloro-4,5-difluorobenzenesulfonyl chloride in the amination step as soon as it is prepared and isolated.
[3]* pH Control: Maintaining a basic environment with an excess of ammonia can suppress hydrolysis by ensuring the nucleophilic amine is more readily available than water.
Question 4: I am using a primary amine other than ammonia and I am seeing a second product with a higher molecular weight. What is this side product?
Answer:
When using a primary amine, there is a possibility of a second reaction where the initially formed sulfonamide acts as a nucleophile and reacts with another molecule of the sulfonyl chloride. This results in the formation of a secondary sulfonamide (a disulfonylated amine). While less common with ammonia, it is a known side reaction with other primary amines.
Troubleshooting & Prevention:
Stoichiometry: Use a sufficient excess of the primary amine to ensure that the sulfonyl chloride is completely consumed before it can react with the sulfonamide product.
Slow Addition: Add the sulfonyl chloride solution slowly to the amine solution to maintain a high concentration of the amine relative to the sulfonyl chloride throughout the reaction.
Part 3: Experimental Protocols and Data
Protocol 1: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonyl chloride
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a magnetic stirrer, and a gas outlet connected to a trap containing a sodium hydroxide solution.
Charge the flask with 1-chloro-2,4-difluorobenzene (1.0 eq).
Cool the flask to 0-5 °C using an ice bath.
Slowly add chlorosulfonic acid (1.1 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
Monitor the reaction progress by GC-MS.
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
The solid product will precipitate. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
Dry the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride under vacuum. This product is often used in the next step without further purification.
Protocol 2: Synthesis of 2-Chloro-4,5-difluorobenzenesulfonamide
In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer and a gas inlet for ammonia.
Dissolve the crude 2-chloro-4,5-difluorobenzenesulfonyl chloride (1.0 eq) in a suitable anhydrous solvent (e.g., THF, dioxane).
Cool the solution to 0-5 °C.
Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.
Maintain the temperature below 10 °C during the addition.
After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.
Monitor the reaction by TLC or LC-MS.
Remove the solvent under reduced pressure.
Add water to the residue and stir. The desired sulfonamide is typically a solid.
Collect the solid product by vacuum filtration, wash with water, and dry.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Table 1: Summary of Common Side Products and Mitigation Strategies
Side Product
Formation Step
Reason for Formation
Mitigation Strategies
Regioisomers
Chlorosulfonation
Competing directing effects of Cl and F substituents.
Reaction of sulfonyl chloride with starting material.
Slow addition of chlorosulfonic acid, lower temperature.
Sulfonic Acid
Amination
Hydrolysis of the sulfonyl chloride.
Anhydrous conditions, low temperature, immediate use of sulfonyl chloride.
Secondary Sulfonamide
Amination
Reaction of primary sulfonamide with sulfonyl chloride.
Use of excess amine, slow addition of sulfonyl chloride.
References
Amination of the p-acetaminobenzene sulfonyl chloride. (n.d.). Retrieved from [Link]
Alkyl sulfone synthesis by C-S coupling reactions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (2007). Organic Process Research & Development, 11(5), 879-882.
Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
US Patent 4,822,916. (1989).
US Patent 4,833,270. (1989). Process for preparing 2-chloro-4,5-difluorobenzoic acid.
Electrophilic aromatic directing groups. (n.d.). In Wikipedia. Retrieved from [Link]
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641.
Benzenesulfonyl chloride. (n.d.). In Organic Syntheses. Retrieved from [Link]
Fier, P. S., & Maloney, K. M. (2017). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 19(12), 3041-3044.
Zheng, Y., Tang, D., Xie, P., Luo, J., Cai, Z., & He, L. (2023).
US Patent Application 2002/0022743 A1. (2002).
Directing Effects in Electrophilic Aromatic Substitution Made EASY! (2022, April 20). [Video]. YouTube. Retrieved from [Link]
Robertson, R. E., & Laughton, P. M. (1957). Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 35(11), 1319-1329.
Schwan, A. L. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(12), 1801-1815.
CN Patent 114790139. (2022).
Sulfanilyl chloride, N-acetyl-. (n.d.). In Organic Syntheses. Retrieved from [Link]
Electrophilic Aromatic Substitution AR5. Directing Effects. (n.d.). College of Saint Benedict and Saint John's University. Retrieved from [Link]
Wang, Z., Chen, C., & Sun, P. (2015). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 20(7), 11984-11996.
Bassin, J. P., Cremlyn, R. J., Lynch, J. M., & Swinbourne, F. J. (1993). CYCLISATION OF DIARYL COMPOUNDS WITH CHLOROSULFONIC ACID.
WO Patent 2022/201155. (2022). PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID.
23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
US Patent 4,369,145. (1983).
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (1993). Canadian Journal of Chemistry, 71(10), 1645-1650.
The mechanism of the hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (1989). Canadian Journal of Chemistry, 67(5), 809-816.
Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds. (2002). In Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (2020). Reaction Chemistry & Engineering, 5(8), 1546-1553.
US Patent 4,620,950. (1986). Process for preparing aryl sulfone sulfonic acids.
Question on purifying aryl Sulfonic acids. (2024, December 21). Reddit. Retrieved from [Link]
1-Chloro-2,4-difluorobenzene. (n.d.). Pharmaffiliates. Retrieved from [Link]
Rate of EAS in chlorobenzene and fluorobenzene. (2016, January 4). Chemistry Stack Exchange. Retrieved from [Link]
CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). [Video]. YouTube. Retrieved from [Link]
The mechanism of the hydrolysis of benzyl chloride. (1956). Journal of the Research Institute for Catalysis, Hokkaido University, 4(2), 143-151.
Automated Synthesis of F-BCPP-EF {2-tert-Butyl-4-Chloro-5-{6-[2-(2[ F] fluoroethoxy)-Ethoxy]-Pyridin- 3-ylmethoxy}-2H-Pyridazin- - Frontiers. (2022). Frontiers in Chemistry, 10, 849303.
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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US Patent 2,777,844. (1957).
CN Patent 104610066. (2015). A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid.
Technical Support Center: Strategies for Controlling Polymorphism in Sulfonamide Crystallization
Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymorphism in sulfo...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for sulfonamide crystallization. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of polymorphism in sulfonamide compounds. The following content, structured in a question-and-answer format, provides expert insights, troubleshooting protocols, and foundational knowledge to help you gain precise control over your crystallization processes.
Frequently Asked Questions (FAQs)
Q1: What is polymorphism, and why is it critically important for sulfonamides?
A: Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure.[1][2] For active pharmaceutical ingredients (APIs) like sulfonamides, these different crystal forms, or polymorphs, can have distinct physicochemical properties, including:
Solubility and Dissolution Rate: Different polymorphs of the same compound can exhibit varied solubilities. This directly impacts the drug's dissolution rate in the body.[1]
Bioavailability: A change in solubility and dissolution can significantly alter the bioavailability of the drug, potentially affecting its therapeutic efficacy and safety.[1][3][4]
Stability: One polymorph is typically more thermodynamically stable than others under a given set of conditions. Metastable forms can transform into the stable form over time, which can alter the drug product's properties during its shelf life.[1]
Manufacturing Properties: Mechanical properties such as powder flow, compaction, and tabletability can differ between polymorphs, posing challenges during formulation and manufacturing.[5]
Sulfonamides are a class of compounds known to exhibit extensive polymorphism due to their molecular flexibility and capacity for various intermolecular hydrogen-bonding arrangements.[1][6][7] A lack of control over which polymorph is produced can lead to batch-to-batch inconsistency, failed clinical trials, and regulatory hurdles.[1][8] Therefore, identifying, characterizing, and selectively crystallizing the desired polymorph is a critical objective in pharmaceutical development.
Q2: What are the primary factors that determine which polymorph crystallizes?
A: The outcome of a crystallization process is a result of the interplay between thermodynamics and kinetics.[9][10]
Thermodynamic Control: This favors the formation of the most stable polymorph, which has the lowest free energy and typically the lowest solubility. Thermodynamic control is usually achieved under conditions of low supersaturation and longer crystallization times, allowing the system to reach equilibrium.[11]
Kinetic Control: This favors the formation of the polymorph that nucleates and grows the fastest, which is often a less stable (metastable) form.[11] Kinetic control is dominant under conditions of high supersaturation, rapid cooling, or fast antisolvent addition.[12]
The key experimental parameters that you can manipulate to control these factors include:
Supersaturation: This is the primary driving force for both nucleation and growth.[12][13] The level of supersaturation can determine which polymorphic form is favored.[14][15]
Solvent: The choice of solvent is crucial. Solvent-solute interactions, polarity, and hydrogen bonding capabilities can stabilize certain molecular conformations or precursor aggregates, thereby directing the crystallization pathway toward a specific polymorph.[16][17][18][19][20]
Temperature: Temperature affects solubility, supersaturation, and the kinetics of nucleation and growth.[16][17] In some systems (enantiotropic), the relative stability of polymorphs can reverse at a specific transition temperature.
Additives and Impurities: Even small amounts of impurities or specifically chosen additives can inhibit the nucleation or growth of an undesired form or promote the formation of a desired one.[16][17] For instance, gelatin has been shown to selectively induce Form II of sulfathiazole.[21][22]
Q3: How can I reliably identify and characterize the different polymorphs I've produced?
A: A combination of analytical techniques is essential for unambiguous polymorph identification, as relying on a single method can be misleading.[23][24]
Powder X-ray Diffraction (PXRD): This is the primary and most definitive technique for identifying polymorphs.[25][26] Each crystalline form has a unique crystal lattice, which results in a distinct diffraction pattern, acting as a "fingerprint."
Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal events like melting, phase transitions, and desolvation.[26] Different polymorphs will typically have different melting points and enthalpies of fusion. It can also be used to detect polymorphic transformations upon heating.
Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy probe the vibrational states of molecules. Since molecules in different polymorphs exist in slightly different local environments, their vibrational spectra will show distinct differences, particularly in regions corresponding to hydrogen bonding.[24]
Solid-State Nuclear Magnetic Resonance (ssNMR): ssNMR is highly sensitive to the local atomic environment of nuclei (e.g., ¹³C, ¹⁵N) and can distinguish between polymorphs by identifying crystallographically non-equivalent molecules.[24]
A summary of primary characterization techniques is provided below.
Technique
Information Provided
Primary Use Case
Powder X-ray Diffraction (PXRD)
Crystal lattice structure (fingerprint)
Definitive identification and quantification of polymorphs.[25][26]
Thermodynamic stability relationships, detection of solvates.[26]
Thermogravimetric Analysis (TGA)
Mass loss upon heating
Identification of solvates/hydrates and their stoichiometry.
Vibrational Spectroscopy (FTIR/Raman)
Molecular bonding environments
Rapid screening, process monitoring, distinguishing forms with subtle structural differences.[24]
Solid-State NMR (ssNMR)
Local molecular environment
High-resolution analysis for complex cases or when PXRD is ambiguous.[24]
Troubleshooting Guide
Q4: I consistently crystallize a metastable form, but I need the thermodynamically stable polymorph. How can I achieve this?
The Scientist's Explanation:
This is a classic case of kinetic control dominating your crystallization. The metastable form nucleates and grows faster under your current conditions, even though the stable form is energetically favored.[11] This phenomenon is often described by Ostwald's Rule of Stages, which posits that a system will often crystallize via a series of metastable intermediates before reaching the most stable state.[27][28][29][30] To obtain the stable form, you must shift the process conditions to favor thermodynamic control. This involves reducing the kinetic barrier to nucleating the stable form or allowing enough time for the metastable form to transform into the stable one.
This protocol is designed to definitively identify and produce the most stable polymorph at a given temperature.
Preparation: Add an excess amount of the metastable solid (or a mixture of known forms) to a saturated solution in a chosen solvent within a sealed vial equipped with a magnetic stir bar.
Agitation: Stir the slurry at a constant, controlled temperature. The temperature should be one at which you wish to determine the stable form.
Sampling: Periodically (e.g., every 4, 8, 12, 24, and 48 hours), stop the stirring briefly to allow the solid to settle. Carefully extract a small sample of the solid phase.
Analysis: Dry the solid sample and immediately analyze it using PXRD. Also, it can be beneficial to periodically sample the supernatant and measure the concentration to track solubility changes.
Interpretation: The metastable form, being more soluble, will slowly dissolve, while the more stable (less soluble) form will precipitate. Over time, the PXRD patterns will show the peaks corresponding to the metastable form decreasing in intensity while the peaks for the stable form increase. The experiment is complete when the PXRD pattern no longer changes with time and the solution concentration is constant. The final solid form is the most stable polymorph under those conditions.
Diagram: Workflow for Obtaining the Thermodynamically Stable Polymorph
Caption: Decision workflow for troubleshooting the isolation of a stable polymorph.
Q5: My process is inconsistent, yielding different polymorphs or mixtures across different batches. How can I improve reproducibility?
The Scientist's Explanation:
Batch-to-batch inconsistency is a clear indicator of a process operating in a sensitive region of the phase diagram where small, uncontrolled variations in process parameters lead to different polymorphic outcomes. The nucleation of polymorphs is often a stochastic (random) event, and if your process conditions are near a boundary where two forms can nucleate, minor fluctuations in temperature, supersaturation level, mixing efficiency, or even the presence of foreign particles can tip the balance.[31]
Troubleshooting Protocol: Process Parameter Sensitivity Analysis
The goal is to identify the critical process parameters (CPPs) and establish a robust operating range where the desired form is consistently produced.
Parameter Identification: Identify all potential variables in your process. Key parameters often include:
Initial concentration / Supersaturation level
Cooling rate (°C/min) or Antisolvent addition rate (mL/min)
Stirring speed (rpm) and impeller type
Final crystallization temperature
Hold time at final temperature
Experimental Design (DoE): Use a Design of Experiments approach to systematically vary these parameters. For example, a factorial design can efficiently map out the effects of multiple variables and their interactions.
Execution & Analysis: Run the crystallization experiments according to the DoE matrix. Analyze the solid product from each run using PXRD (ideally with quantitative analysis) to determine the polymorphic composition.
Mapping the Polymorphic Domain: Plot the results to create a process map that shows which combinations of parameters yield the desired polymorph, the undesired polymorph, or mixtures.
Defining a Robust Operating Range: Identify a region within the map where the desired polymorph is consistently formed, well away from the boundaries where outcomes are inconsistent. Implement strict process controls to ensure all future batches operate within this defined range.
Table: Example of Solvent Influence on Sulfathiazole Polymorphism
The choice of solvent can dramatically alter the polymorphic outcome. This table illustrates how different solvents can favor the crystallization of different forms of sulfathiazole, a model sulfonamide.
Note: Polymorphic outcomes can be highly dependent on specific experimental conditions beyond just the solvent.
Q6: How can I prevent an undesired polymorphic transformation during downstream processing like drying or milling?
The Scientist's Explanation:
Polymorphic transformations are not limited to the crystallization step. Downstream processing introduces mechanical and thermal energy that can induce a phase change.[5][33][34]
Milling: This high-energy process can cause a stable form to transform into a metastable one or even an amorphous phase.[35] The transformation often proceeds via an amorphization-recrystallization mechanism.[35]
Drying: Applying heat during drying can provide the activation energy for a metastable form to convert to a more stable one. If you have isolated a hydrate, drying can remove the water molecules, causing the crystal lattice to collapse or rearrange into a different anhydrous form.
Preventative Strategies & Protocols:
Characterize Your Material's Stability:
Variable Temperature PXRD (VT-PXRD): Heat your sample on the PXRD stage to observe phase transitions as a function of temperature. This helps identify transition temperatures.
DSC/TGA: Run DSC to identify thermal events. Correlate any endotherms or exotherms with mass loss from TGA to distinguish between desolvation and solid-solid phase transitions.
Slurry Experiments: Perform slurry experiments in various solvents to understand solvent-mediated transformation tendencies.[19]
Protocol for Mitigating Transformation During Drying:
Use Low Temperatures: If your material is a metastable form prone to converting to a stable form, use vacuum drying at the lowest practical temperature.
Control Humidity: If you have an anhydrous form that can convert to a hydrate, dry under low humidity conditions (e.g., with a nitrogen purge). Conversely, if you need to preserve a hydrate, avoid overly aggressive drying conditions that would remove the structural water.
Protocol for Mitigating Transformation During Milling:
Cryo-milling: Perform milling at cryogenic temperatures (e.g., using liquid nitrogen). The low temperature reduces molecular mobility and minimizes the risk of thermally induced transformations.
Optimize Milling Parameters: Use lower milling energies and shorter milling times. Monitor the polymorphic form at various intervals to determine the point at which a transformation begins to occur.
Humidity Control: Mill under controlled humidity, as moisture can sometimes facilitate transformations.
Caption: Interplay of factors affecting the final polymorphic form of an API.
References
Sainz-Díaz, C. I., Pérez de la Luz, A., Barrientos-Salcedo, C., Francisco-Márquez, M., & Soriano-Correa, C. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design, 36, 549–562. [Link]
Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. CrystEngComm, 11, 949-964. [Link]
Kitamura, M. (2009). Strategy for control of crystallization of polymorphs. ResearchGate. [Link]
Baranac-Stojanović, M. (2020). Polymorphism, Intermolecular Interactions, and Spectroscopic Properties in Crystal Structures of Sulfonamides. ResearchGate. [Link]
H&M Analytical Services. (2023). Polymorph Precision: Unlocking Drug Performance with XRD & DSC Analysis. [Link]
Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth. [Link]
Institut Magdeburg. (n.d.). Thermodynamics and crystallization kinetics. [Link]
Threlfall, T. L. (2023). Ostwald Rule of Stages Myth or Reality?. Crystal Growth & Design. [Link]
University of Fribourg. (n.d.). Guide for crystallization. [Link]
Alvarez-Nunez, F. A., et al. (2022). Polymorphic Phase Transformations in Crystalline Solid Dispersions: The Combined Effect of Pressure and Temperature. Crystal Growth & Design. [Link]
Lan, J., et al. (2022). Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole. CrystEngComm. [Link]
Sudo, S., et al. (2005). Effect of supersaturation on the crystallization of phenylbutazone polymorphs. ResearchGate. [Link]
Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. PubMed Central. [Link]
da Silva, A. C. F., et al. (2024). Identification and quantification techniques of polymorphic forms - A review. PubMed. [Link]
Munshi, P. (2021). Polymorphism of Sulfathiazole. ResearchGate. [Link]
Al-Bayati, F. I. H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bioinformation. [Link]
Toth, S. J., et al. (2023). New Kinetic Investigations to Better Understand the Mechanism of Polymorphic Transformations of Pharmaceutical Materials Induced by Milling. National Institutes of Health. [Link]
Scientific Update. (n.d.). Understanding Polymorphism and Crystallisation Issues in the Pharmaceutical Industry. [Link]
Indian Academy of Sciences. (n.d.). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. [Link]
Yang, S. S., & Guillory, J. K. (1972). Polymorphism in Sulfonamides. Sci-Hub. [Link]
University of California, Berkeley. (2001). Kinetics and Thermodynamics of Crystallization. [Link]
Jalali, H., & Ghafourian, T. (2010). Polymorphism in Secondary Benzene Sulfonamides. ResearchGate. [Link]
Blagden, N., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. MDPI. [Link]
Chung, S. Y., et al. (2008). Multiphase transformation and Ostwald's rule of stages during crystallization of a metal phosphate. Nature Physics. [Link]
Khomane, K. S., & Bansal, A. K. (2012). Understanding Pharmaceutical Polymorphic Transformations I: Influence of Process Variables and Storage Conditions. ResearchGate. [Link]
Hu, Y., et al. (2012). Modelling of the Polymorph Nucleation Based on Classical Nucleation Theory. MDPI. [Link]
Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. [Link]
LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Sarkar, A., et al. (2014). How can we explain polymorphic transformation by DSC and PXRD?. ResearchGate. [Link]
Khomane, K. S., & Bansal, A. K. (2012). Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Therapeutic Delivery. [Link]
Gu, C. H., et al. (2001). Polymorph screening: influence of solvents on the rate of solvent-mediated polymorphic transformation. PubMed. [Link]
Chan, H. K., & Doelker, E. (1989). Polymorphism of sulfathiazole. PubMed. [Link]
Peters, B. (2022). Casting a bright light on Ostwald's rule of stages. PNAS. [Link]
Lan, J., et al. (2022). Simultaneous control of polymorph and morphology via gelatin induction for concomitant system: case study of sulfathiazole. CrystEngComm. [Link]
Mettler Toledo. (2022). Why Does Crystallization Occur in a Supersaturated Solution?. YouTube. [Link]
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. [Link]
Fábián, L., & Kálmán, A. (2009). Polymorphism in Sulfanilamide-D4. ResearchGate. [Link]
Li, W., et al. (2023). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. ResearchGate. [Link]
Meister, P. (n.d.). Ostwald's step rule: a consequence of growth kinetics and nano-scale energy landscape. CO Meeting Organizer. [Link]
The Aspiring Pharmacist. (2023). A revision guide for crystalline pharmaceuticals to help you score top marks (MPharm or PharmD). YouTube. [Link]
Almac Group. (n.d.). Ensuring Consistency in Polymorphic Drug Substances and Products. [Link]
International Journal of Chemical and Pharmaceutical Analysis. (2015). emerging techniques for polymorph detection. [Link]
Yildiz, E., & Tuncel, E. (2016). Investigation of solvent effect on photophysical properties of some sulfonamides derivatives. TÜBİTAK Academic Journals. [Link]
Wu, S., et al. (2021). Polymorphic Solubility Ratio of Famotidine and Sulfathiazole in Various Solvents. Crystal Growth & Design. [Link]
Morissette, S. L., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PubMed. [Link]
A Comparative Guide to Halogenated Benzenesulfonamide Inhibitors of Carbonic Anhydrase: A Focus on 2-Chloro-4,5-difluorobenzenesulfonamide and Its Analogs
This guide provides an in-depth technical comparison of halogenated benzenesulfonamide inhibitors targeting carbonic anhydrases (CAs), with a particular focus on understanding the inhibitory profile of 2-Chloro-4,5-diflu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of halogenated benzenesulfonamide inhibitors targeting carbonic anhydrases (CAs), with a particular focus on understanding the inhibitory profile of 2-Chloro-4,5-difluorobenzenesulfonamide. While specific inhibitory data for 2-Chloro-4,5-difluorobenzenesulfonamide against human carbonic anhydrase (hCA) isoforms is not extensively available in the public domain, this guide will extrapolate its likely activity and selectivity based on well-established structure-activity relationships (SAR) within this critical class of inhibitors. We will delve into the nuances of how halogen substitution patterns on the benzenesulfonamide scaffold dictate inhibitory potency and isoform selectivity, supported by comparative experimental data for a range of chlorinated and fluorinated analogs.
Introduction: The Significance of Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a crucial role in fundamental physiological processes.[1] These enzymes catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is vital for respiration, pH homeostasis, electrolyte secretion, and various biosynthetic pathways.[2]
There are 15 known human α-CA isoforms, each with distinct tissue distribution and subcellular localization.[1] While isoforms like hCA I and II are ubiquitously expressed cytosolic enzymes, others, such as the transmembrane hCA IX and XII, are predominantly found in tumors and are associated with cancer progression and chemoresistance.[3] This differential expression makes isoform-selective CA inhibitors highly sought-after therapeutic agents for a range of diseases, including glaucoma, epilepsy, altitude sickness, and cancer.[1][4]
Benzenesulfonamides are a cornerstone class of CA inhibitors, with their primary sulfonamide group acting as a key zinc-binding moiety in the enzyme's active site.[1] The quest for potent and isoform-selective inhibitors has led to extensive exploration of substitutions on the benzene ring. Halogenation, in particular, has proven to be a powerful strategy to modulate the physicochemical properties and biological activity of these inhibitors.
The Role of Halogenation in Modulating Inhibitory Activity: A Structure-Activity Relationship (SAR) Perspective
The inhibitory profile of a benzenesulfonamide is profoundly influenced by the nature, number, and position of halogen substituents on the aromatic ring. These modifications can alter the compound's acidity, lipophilicity, and steric interactions within the CA active site, thereby affecting both potency and isoform selectivity.
Key Principles of Halogenation SAR:
Increased Acidity: The high electronegativity of fluorine atoms can significantly increase the acidity of the sulfonamide group, leading to a stronger interaction with the positively charged zinc ion in the active site.
Lipophilicity and Hydrophobic Interactions: Halogen atoms, particularly chlorine and bromine, increase the lipophilicity of the molecule. This can enhance binding to hydrophobic pockets within the CA active site. The specific location of the halogen can direct the inhibitor towards different hydrophobic regions, contributing to isoform selectivity.[5]
Steric Effects and Conformational Restriction: The size and position of halogen atoms can impose conformational constraints on the inhibitor, influencing how it orients within the active site. This can lead to more specific interactions with certain isoforms over others. For instance, substitutions at the ortho position can significantly impact the orientation of the molecule.
"Tail" Interactions: Modifications to the benzenesulfonamide scaffold, often referred to as the "tail," are crucial for achieving isoform selectivity.[1] Halogenation is a key component of this "tail approach," allowing for fine-tuning of interactions with residues outside the immediate vicinity of the zinc ion, which differ between CA isoforms.[5]
Based on these principles, it is plausible to predict that 2-Chloro-4,5-difluorobenzenesulfonamide would be a potent CA inhibitor. The presence of two electron-withdrawing fluorine atoms would likely enhance the acidity of the sulfonamide group, promoting strong zinc binding. The chlorine atom at the ortho position would influence the molecule's conformation and interactions with nearby residues. The overall substitution pattern suggests a potential for high affinity, though its isoform selectivity would be dependent on the precise fit within the active sites of the different hCA isoforms.
Comparative Inhibitory Activity of Halogenated Benzenesulfonamides
To contextualize the potential activity of 2-Chloro-4,5-difluorobenzenesulfonamide, the following table summarizes the inhibitory activity (Ki values in nM) of a selection of other halogenated benzenesulfonamides against four key human carbonic anhydrase isoforms: the cytosolic hCA I and II, and the tumor-associated hCA IX and XII.
Note: The table includes representative data from the literature. Ki values can vary depending on the specific assay conditions. The data for 2-Chloro-4,5-difluorobenzenesulfonamide is not available in the cited literature and is included for comparative context.
The data clearly demonstrates that dichlorinated benzenesulfonamides can be highly potent inhibitors of the tumor-associated isoforms hCA IX and XII, with Ki values in the low nanomolar range.[6] This suggests that the presence of multiple halogen substituents can be advantageous for achieving high affinity.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay for Determining Inhibitory Potency
The gold standard for determining the inhibition constants (Ki) of CA inhibitors is the stopped-flow CO₂ hydration assay. This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of CO₂.
Principle
The assay follows the pH change of a buffer solution as CO₂ is hydrated to bicarbonate and a proton. The rate of this reaction is significantly accelerated in the presence of active carbonic anhydrase. By measuring the initial rates of the catalyzed and uncatalyzed reactions, and the rates in the presence of varying concentrations of an inhibitor, the Ki value can be determined.
Materials and Reagents
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
Inhibitor stock solutions (e.g., in DMSO)
Assay Buffer: 20 mM Tris-HCl, pH 8.3
Phenol Red indicator solution (or other suitable pH indicator)
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
Stopped-flow spectrophotometer
Step-by-Step Methodology
Preparation of Reagents:
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
Prepare serial dilutions of the inhibitor in the assay buffer.
Prepare the enzyme solution by diluting the purified CA to the desired concentration in the assay buffer.
Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water, maintained at a constant temperature (e.g., 4°C), for at least 30 minutes prior to the experiment.
Instrument Setup:
Set up the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 570 nm for phenol red).
Equilibrate the instrument's syringes and reaction chamber to the desired temperature (e.g., 25°C).
Measurement of Enzyme Activity:
Load one syringe of the stopped-flow instrument with the enzyme solution containing the pH indicator.
Load the second syringe with the CO₂-saturated water.
Rapidly mix the contents of the two syringes to initiate the reaction.
Record the change in absorbance over time. The initial slope of this curve is proportional to the initial rate of the enzymatic reaction.
Measurement of Inhibited Reaction:
Repeat the measurement with the enzyme solution pre-incubated with various concentrations of the inhibitor.
Data Analysis:
Calculate the initial reaction rates from the absorbance data.
Plot the percentage of remaining enzyme activity against the inhibitor concentration.
Determine the IC₅₀ value (the inhibitor concentration that causes 50% inhibition of the enzyme activity) from the dose-response curve.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate (CO₂) concentration and Km is the Michaelis-Menten constant for the enzyme.
Visualizing the Science: Diagrams of Mechanisms and Workflows
Carbonic Anhydrase Catalytic Cycle
Caption: The catalytic cycle of carbonic anhydrase, showing the hydration of CO₂.
Sulfonamide Inhibition Mechanism
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Stopped-Flow Assay Workflow
Caption: Experimental workflow for the stopped-flow CO₂ hydration assay.
Conclusion
The halogenation of the benzenesulfonamide scaffold is a potent and versatile strategy for developing high-affinity carbonic anhydrase inhibitors. While direct experimental data for 2-Chloro-4,5-difluorobenzenesulfonamide remains elusive in publicly accessible literature, the established structure-activity relationships within this class of compounds allow for informed predictions. The presence of both chloro and difluoro substitutions suggests that this compound is likely a potent inhibitor of carbonic anhydrases. Its specific isoform selectivity profile, however, would be a result of the intricate interplay between the electronic and steric effects of the halogen atoms and the unique topographies of the different hCA active sites. Further experimental investigation using assays such as the stopped-flow CO₂ hydration method is necessary to fully characterize its inhibitory properties and determine its therapeutic potential. The comparative data presented in this guide for other halogenated benzenesulfonamides provides a valuable framework for understanding the design principles and potential of this important class of enzyme inhibitors.
References
Angeli, A., Carta, F., & Supuran, C. T. (2020). Carbonic anhydrases: Versatile and useful biocatalysts in chemistry and biochemistry.
Di Fiore, A., De Simone, G., & Supuran, C. T. (2021). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1834-1841.
Ghorab, M. M., Al-Said, M. S., & El-Gazzar, M. G. (2017). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 1248-1255.
Giel-Pietraszuk, M., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023.
Gudim, M., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(21), 8535-8547.
Gül, H. İ., et al. (2021). Benzenesulfonamide decorated dihydropyrimidin(thi)ones: carbonic anhydrase profiling and antiproliferative activity. RSC Medicinal Chemistry, 12(11), 1957-1968.
Işık, S., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1341.
Jankowska, A., et al. (2014). Carbonic Anhydrase Inhibitors. Synthesis of a Novel Series of 5-substituted 2,4-dichlorobenzenesulfonamides and Their Inhibition of Human Cytosolic Isozymes I and II and the Transmembrane Tumor-Associated Isozymes IX and XII. European Journal of Medicinal Chemistry, 82, 435-444.
McKenna, R., & Supuran, C. T. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem, 18(4), 351-361.
Nocentini, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 27(24), 8996.
Parkkila, S., & Supuran, C. T. (2010). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.
Salmon, A., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(8), 1354-1365.
Supuran, C. T. (2016). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(12), 2853-2863.
Supuran, C. T. (2018). Carbonic anhydrases: from biomedical applications of the inhibitors and activators to biotechnological uses for CO₂ capture. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 115-130.
Vullo, D., et al. (2015). Sulfonamide inhibition studies of two β-carbonic anhydrases from the ascomycete fungus Sordaria macrospora, CAS1 and CAS2. Bioorganic & Medicinal Chemistry, 23(8), 1728-1734.
Wiglenda, T., et al. (2020). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 25(21), 5009.
Zaidi, S. S. A., et al. (2019). Carbonic Anhydrases and their Physiological Roles. Journal of Biology and Today's World, 8(2), 33-38.
A Researcher's Guide to the In Vivo Validation of 2-Chloro-4,5-difluorobenzenesulfonamide Analogs as Potential Anticancer Therapeutics
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel 2-Chloro-4,5-difluorobenzenesulfonamide analogs. Drawing from established p...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vivo validation of novel 2-Chloro-4,5-difluorobenzenesulfonamide analogs. Drawing from established principles in preclinical oncology research, this document outlines the critical steps, experimental designs, and data interpretation necessary to assess the therapeutic potential of this chemical series. We will delve into the rationale behind experimental choices, compare methodologies, and provide actionable protocols to ensure scientific rigor and trustworthiness in your findings.
Introduction: The Emerging Potential of Sulfonamide Analogs in Oncology
The sulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities.[1] In recent years, there has been a resurgence of interest in sulfonamide derivatives as promising anticancer agents due to their ability to target various hallmarks of cancer.[1][2] These compounds have been shown to exert their effects through mechanisms such as the inhibition of key signaling pathways like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) mediated angiogenesis, cell cycle arrest, and the modulation of tumor metabolism.[1][2][3][4]
The 2-Chloro-4,5-difluorobenzenesulfonamide core represents a promising starting point for the development of novel anticancer agents. The halogen substitution pattern on the phenyl ring can significantly influence the physicochemical properties and biological activity of the resulting analogs, potentially leading to enhanced potency and selectivity. This guide will walk you through the essential stages of in vivo validation to determine if your synthesized analogs have a future in the oncology drug development pipeline.
Preclinical Validation Workflow: From Bench to In Vivo Efficacy
The journey from a promising compound in a petri dish to a validated in vivo candidate is a multi-step process. Each stage is designed to de-risk the subsequent, more resource-intensive phase.
Caption: Preclinical validation workflow for novel anticancer compounds.
Key In Vivo Validation Studies and Methodologies
Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling
Rationale: Before assessing efficacy, it is crucial to understand how the animal body affects the drug (PK) and how the drug affects the body (PD). A compound with excellent in vitro potency is of little use if it is not bioavailable or does not reach its target in sufficient concentrations.
Experimental Protocol: Murine Pharmacokinetic Study
Animal Model: Healthy BALB/c or C57BL/6 mice (n=3-5 per group/time point).
Compound Formulation: Formulate the 2-Chloro-4,5-difluorobenzenesulfonamide analog in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline).
Dosing:
Intravenous (IV) Bolus: Administer a single dose (e.g., 1-5 mg/kg) via the tail vein to determine clearance and volume of distribution.
Oral Gavage (PO): Administer a single dose (e.g., 10-50 mg/kg) to assess oral bioavailability.
Sample Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Sample Analysis: Process blood to plasma and analyze the concentration of the compound using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
Data Analysis: Calculate key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability (%F) is calculated as (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Efficacy Assessment in Xenograft and Syngeneic Tumor Models
Rationale: The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo. The choice of the tumor model is critical and depends on the proposed mechanism of action.
Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude or NSG mice). These models are useful for assessing the direct antitumor activity of a compound. For sulfonamide analogs with potential activity against common cancers, cell lines such as A549 (lung), HCT-116 (colon), or MCF-7 (breast) can be used.[3][4]
Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain. These models are essential if the compound is hypothesized to have an immunomodulatory effect.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) in Matrigel subcutaneously into the flank of immunodeficient mice.
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-150 mm³).
Randomization and Grouping: Randomize mice into treatment groups (n=8-10 per group), including a vehicle control group and a positive control group (standard-of-care chemotherapy).
Treatment: Administer the 2-Chloro-4,5-difluorobenzenesulfonamide analog and control agents at the predetermined dose and schedule based on PK/PD data.
Monitoring:
Measure tumor volume with calipers 2-3 times per week. Tumor volume is calculated as (Length x Width²) / 2.
Monitor body weight as an indicator of toxicity.
Observe the overall health of the animals.
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated as (1 - (ΔTumor Volume_Treated / ΔTumor Volume_Control)) * 100. Statistical significance is determined using appropriate tests (e.g., ANOVA).
Comparison with Alternative and Standard-of-Care Therapies
To establish the therapeutic potential of a novel analog, its performance must be benchmarked against existing treatments. For sulfonamides targeting angiogenesis via VEGFR-2, a relevant comparator would be a known VEGFR-2 inhibitor like Pazopanib.[3]
Parameter
2-Chloro-4,5-difluorobenzenesulfonamide Analog (Hypothetical Data)
Pazopanib (Reference)
Vehicle Control
Dosing Regimen
50 mg/kg, daily, PO
30 mg/kg, daily, PO
Daily, PO
Tumor Growth Inhibition (TGI)
65%
75%
0%
Body Weight Change
-3%
-8%
+2%
Mechanism of Action
VEGFR-2 Inhibition, G2/M Cell Cycle Arrest
Multi-kinase inhibitor (including VEGFR-2)
N/A
This table presents hypothetical data for illustrative purposes.
Mechanism of Action Validation In Vivo
Rationale: Confirming that the compound hits its intended target in vivo is a critical step in building a compelling case for its therapeutic potential.
Caption: Potential mechanisms of action for sulfonamide analogs in cancer.
Experimental Protocol: In Vivo Target Engagement
Study Design: Use a satellite group of animals from the efficacy study.
Sample Collection: At the end of the study, or at specific time points after the final dose, collect tumor tissue and plasma.
Tissue Processing:
Flash-freeze a portion of the tumor for Western blot or kinase activity assays.
Fix a portion in formalin for immunohistochemistry (IHC).
Analysis:
Western Blot: Analyze tumor lysates for changes in the phosphorylation status of the target protein (e.g., p-VEGFR-2) and downstream effectors (e.g., p-ERK, p-AKT).
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
Conclusion and Future Directions
The in vivo validation of 2-Chloro-4,5-difluorobenzenesulfonamide analogs requires a systematic and rigorous approach. By carefully characterizing the pharmacokinetic and pharmacodynamic properties of these compounds and assessing their efficacy in well-chosen tumor models, researchers can build a strong data package to support further development. The key to success lies in integrating data from in vitro and in vivo studies to form a cohesive narrative around the compound's mechanism of action and therapeutic potential. Promising candidates with significant tumor growth inhibition and a favorable safety profile can then be advanced to more complex preclinical models and, ultimately, towards clinical evaluation.
References
PubChem Compound Summary for CID 2773523, 2-Chloro-4,5-difluorobenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
Synthesis, biological activities, and SAR studies of novel 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole derivatives. PubMed. [Link]
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. [Link]
Synthesis and Fungicidal Activity of N-(2,4,5-trichlorophenyl)-2-Oxo-and 2-Hydroxycycloalkylsulfonamides. ResearchGate. [Link]
Discovery of 5-(2-chloro-4'-(1H-imidazol-1-yl)-[1,1'-biphenyl]-4-yl)-1H-tetrazole as potent and orally efficacious S-nitrosoglutathione reductase (GSNOR) inhibitors for the potential treatment of COPD. PubMed. [Link]
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]
New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed. [Link]
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. [Link]
Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. MDPI. [Link]
Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. PubMed. [Link]
Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets. [Link]
KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. ResearchGate. [Link]
A Technical Guide to Assessing the Isoform Selectivity of Carbonic Anhydrase Inhibitors: A Case Study with SLC-0111
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies remains a cornerstone of modern medicine. Achieving selectivity for a specific enzyme isoform while minimizing off-target...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the pursuit of targeted therapies remains a cornerstone of modern medicine. Achieving selectivity for a specific enzyme isoform while minimizing off-target effects is a critical determinant of a drug candidate's efficacy and safety profile. This guide provides an in-depth, technical comparison of the benzenesulfonamide, SLC-0111, a compound noted for its selective inhibition of tumor-associated carbonic anhydrase (CA) isoforms. We will delve into the experimental methodologies used to quantify this selectivity, compare its performance against a classical, non-selective inhibitor, and elucidate the underlying molecular rationale for its specificity.
The Rationale for Isoform Selectivity: Why Target CA IX and XII?
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] While isoforms like CA I and CA II are ubiquitously expressed and crucial for normal physiological processes, others, such as CA IX and CA XII, are transmembrane enzymes highly overexpressed in a variety of solid tumors.[2][3] This overexpression is often induced by hypoxia, a common feature of the tumor microenvironment.[4][5]
The activity of CA IX and CA XII contributes to an acidic tumor microenvironment while maintaining a neutral intracellular pH, a condition that promotes tumor growth, invasion, and resistance to therapy.[4][5][6] Therefore, the selective inhibition of these tumor-associated isoforms presents a promising therapeutic strategy to disrupt tumor progression with potentially fewer side effects than non-selective inhibitors.[7] SLC-0111, a ureido-sulfonamide, has emerged as a significant tool in this endeavor and has undergone phase 1 clinical trials for the treatment of advanced solid tumors.[8][9]
Visualizing the Role of CA IX in the Tumor Microenvironment
Caption: Role of CA IX in the tumor microenvironment.
Comparative Selectivity Profile of SLC-0111
The cornerstone of assessing an inhibitor's utility is the quantitative determination of its inhibitory potency against the target enzyme and related isoforms. This is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). The following table summarizes the inhibitory activities of SLC-0111 and the non-selective, first-generation CA inhibitor, Acetazolamide (AAZ), against key human carbonic anhydrase isoforms.
Compound
hCA I (Ki, nM)
hCA II (Ki, nM)
hCA IX (Ki, nM)
hCA XII (Ki, nM)
SLC-0111
Micromolar
Micromolar
48
96
Acetazolamide (AAZ)
-
12.1
105
29
Note: Data is compiled from multiple sources.[2][10][11] "Micromolar" indicates significantly weaker inhibition compared to the potent nanomolar activity against CA IX and CA XII.
As the data illustrates, SLC-0111 demonstrates a clear preference for the tumor-associated isoforms CA IX and CA XII, with potent inhibition in the nanomolar range.[10] In contrast, its activity against the ubiquitous cytosolic isoforms CA I and CA II is significantly weaker, falling into the micromolar range.[2] Acetazolamide, a widely used clinical CA inhibitor, exhibits potent inhibition across multiple isoforms, highlighting its non-selective nature.[10]
Experimental Workflow for Determining Carbonic Anhydrase Inhibition
The determination of CA inhibition constants is a meticulous process that requires a robust and validated assay. The stopped-flow spectrophotometric method is a gold standard for measuring the rapid kinetics of CO2 hydration catalyzed by CAs.[12][13]
Caption: Workflow for CA inhibition assay.
Detailed Protocol: Stopped-Flow CO2 Hydration Assay
This protocol outlines the key steps for determining the inhibitory activity of a compound against a specific carbonic anhydrase isoform.
1. Reagent Preparation:
Enzyme Solutions: Prepare stock solutions of purified recombinant human CA isoforms (e.g., hCA I, II, IX, and XII) in a suitable buffer (e.g., 10 mM TRIS-HCl, pH 7.4). The final enzyme concentration in the assay will depend on the specific activity of the isoform.
Inhibitor Solutions: Prepare a stock solution of the inhibitor (e.g., SLC-0111 or Acetazolamide) in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.
Assay Buffer: Prepare a buffer containing a pH indicator dye (e.g., p-nitrophenol). The buffer should have a low buffering capacity to allow for sensitive detection of pH changes.
Substrate Solution: Prepare a saturated solution of CO2 by bubbling CO2 gas through chilled, deionized water.[14]
2. Assay Procedure:
Enzyme-Inhibitor Pre-incubation: In a reaction cuvette, mix the enzyme solution with varying concentrations of the inhibitor and the assay buffer. Allow the mixture to incubate for a defined period to ensure binding equilibrium.
Stopped-Flow Measurement: Rapidly mix the enzyme-inhibitor solution with the CO2-saturated water in a stopped-flow spectrophotometer.[14]
Data Acquisition: Monitor the change in absorbance of the pH indicator dye over time. The initial rate of the reaction is determined from the linear phase of the absorbance change.
3. Data Analysis:
Calculate Percent Inhibition: Determine the percentage of enzyme activity inhibited at each inhibitor concentration relative to a control with no inhibitor.
IC50/Ki Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis constant (Km) are known.
Causality of Selectivity: A Structural Perspective
The selectivity of SLC-0111 for CA IX and XII over CA II can be attributed to specific interactions within the enzyme's active site.[15] While the core benzenesulfonamide moiety coordinates with the catalytic zinc ion in all isoforms, the "tail" portion of the SLC-0111 molecule, the ureido-substituted phenyl group, engages in distinct interactions with amino acid residues that differ between the isoforms.[15] In CA II, this tail region experiences steric hindrance with a phenylalanine residue.[15] In contrast, the active site of CA IX contains a smaller valine residue at the corresponding position, allowing for a more favorable binding orientation of SLC-0111.[15] This structural difference is a key determinant of the observed selectivity.
Conclusion and Future Directions
The rigorous assessment of isoform selectivity is paramount in the development of targeted enzyme inhibitors. The case of SLC-0111 demonstrates how a deep understanding of the target's biology, coupled with precise biochemical and biophysical assays, can lead to the identification of compounds with a desirable selectivity profile. The methodologies outlined in this guide provide a framework for researchers to conduct their own comparative analyses, fostering the development of the next generation of selective and effective therapeutics. Further investigations into novel SLC-0111 analogs continue to refine the selectivity and potency against tumor-associated carbonic anhydrases, offering promise for more effective cancer therapies.[16][17]
References
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. Frontiers in Oncology. Available at: [Link]
Discovery of a novel 4-Pyridyl SLC-0111 Analog Targeting Tumor-Associated Carbonic Anhydrase Isoform IX Through Tail-Based Design Approach with Potent Anticancer Activity. Frontiers in Chemistry. Available at: [Link]
A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
SLC-0111, an inhibitor of carbonic anhydrase IX, attenuates hepatoblastoma cell viability and migration. PubMed Central. Available at: [Link]
Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. PubMed Central. Available at: [Link]
Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. PubMed Central. Available at: [Link]
A Study of SLC-0111 and Gemcitabine for Metastatic Pancreatic Ductal Cancer in Subjects Positive for CAIX. ClinicalTrials.gov. Available at: [Link]
Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. PubMed Central. Available at: [Link]
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. National Institutes of Health. Available at: [Link]
Antiproliferative effects of sulphonamide carbonic anhydrase inhibitors C18, SLC-0111 and acetazolamide on bladder, glioblastoma and pancreatic cancer cell lines. PubMed Central. Available at: [Link]
A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors. PubMed Central. Available at: [Link]
Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. Available at: [Link]
Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. MDPI. Available at: [Link]
Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. MDPI. Available at: [Link]
A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
Inhibition of Carbonic Anhydrase using SLC-149: Support for a Non-catalytic Function of CAIX in Breast Cancer. PubMed Central. Available at: [Link]
Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESIS. Available at: [Link]
Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. National Institutes of Health. Available at: [Link]
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. ResearchGate. Available at: [Link]
Bicarbonate Inhibition of Carbonic Anhydrase Mimics Hinders Catalytic Efficiency: Elucidating the Mechanism and Gaining Insight toward Improving Speed and Efficiency. ACS Catalysis. Available at: [Link]
The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. Taylor & Francis Online. Available at: [Link]
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Available at: [Link]
Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing. Available at: [Link]
Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. National Institutes of Health. Available at: [Link]
The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. ResearchGate. Available at: [Link]
The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. PubMed. Available at: [Link]
A class of sulfonamides as carbonic anhydrase I and II inhibitors. Taylor & Francis Online. Available at: [Link]
Navigating the Synthesis and Handling of 2-Chloro-4,5-difluorobenzenesulfonamide: A Guide to Personal Protective Equipment and Safe Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the synthesis and handling of specialized chemical reagents are fundamental. 2-Chloro-4,5-difluorobenzenesulfonamide i...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the synthesis and handling of specialized chemical reagents are fundamental. 2-Chloro-4,5-difluorobenzenesulfonamide is a valuable building block in pharmaceutical development, notably in the creation of advanced medications for a range of diseases.[] This guide provides essential, immediate safety and logistical information for laboratory personnel working with this compound, with a particular focus on its precursor, 2-Chloro-4,5-difluorobenzenesulfonyl chloride, for which more extensive safety data is available. Due to the inherent reactivity of the sulfonyl chloride functional group, a conservative approach to safety is paramount.
Hazard Identification and Risk Assessment: A Proactive Stance
Key Hazards Associated with the Precursor (2-Chloro-4,5-difluorobenzenesulfonyl chloride):
Hazard
Description
GHS Classification
Skin Corrosion
Causes severe skin burns.
Skin Corrosion 1B
Eye Damage
Causes serious eye damage.
Eye Damage 1
Reactivity
Reacts violently with water, potentially releasing toxic gas.
EUH014, EUH029
Given these significant hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to mitigate the risks of exposure and injury. The following table outlines the minimum required PPE for handling 2-Chloro-4,5-difluorobenzenesulfonamide and its reactive precursors.
Body Part
Required PPE
Rationale and Best Practices
Respiratory
Full-face or half-mask air-purifying respirator with appropriate cartridges for organic vapors and acid gases.[4][5]
Protects against inhalation of corrosive and irritating vapors or dusts. Ensure a proper fit test has been conducted. A self-contained breathing apparatus (SCBA) may be necessary for spill response or in poorly ventilated areas.[4]
Eyes and Face
Chemical safety goggles and a full-face shield.[6]
Provides a robust barrier against splashes of corrosive materials. Safety glasses alone are insufficient.
Hands
Double-gloving with chemically resistant gloves (e.g., a nitrile inner glove and a neoprene or butyl rubber outer glove).
Protects against direct skin contact, which can cause severe burns. Inspect gloves for any signs of degradation or perforation before each use.
Body
A chemically resistant lab coat or apron worn over long-sleeved clothing. For larger quantities or increased splash potential, a one-piece coverall or a hooded two-piece chemical splash suit is recommended.[4][5]
Protects the skin from accidental contact with the chemical.
Feet
Closed-toe, chemically resistant safety shoes or boots.
Protects feet from spills and falling objects.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling 2-Chloro-4,5-difluorobenzenesulfonamide and its precursors will minimize the risk of exposure. The following workflow should be adapted to your specific laboratory setup and standard operating procedures.
Preparation and Engineering Controls
Work Area Designation: Conduct all work in a designated area within a certified chemical fume hood to ensure adequate ventilation.[7]
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested. Have appropriate spill cleanup materials (e.g., inert absorbent material) on hand.
Material Handling: Handle the material under an inert atmosphere, such as argon or nitrogen, to prevent reaction with moisture.[8]
Handling Procedure
Caption: A logical workflow for the safe handling of 2-Chloro-4,5-difluorobenzenesulfonamide and its precursors.
First Aid Measures
In the event of an exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, including under the eyelids.[9] Seek immediate medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[9] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[7] Seek immediate medical attention. Ingestion can cause severe swelling and damage to the digestive tract.[9][10]
Disposal Plan: Responsible Waste Management
Proper disposal of 2-Chloro-4,5-difluorobenzenesulfonamide and its related waste is crucial to ensure environmental safety and regulatory compliance.
Waste Segregation: All waste materials, including unused product, contaminated consumables (e.g., gloves, absorbent pads), and empty containers, should be collected in designated, properly labeled, and sealed hazardous waste containers.
Container Labeling: Clearly label waste containers with the chemical name and associated hazards.
Disposal Protocol: Dispose of all waste in accordance with local, state, and federal regulations.[3] Do not empty into drains.[10] Consult with your institution's environmental health and safety (EHS) department for specific guidance. Contaminated packaging should be treated as hazardous waste.[3]
Conclusion: A Culture of Safety
The safe handling of 2-Chloro-4,5-difluorobenzenesulfonamide and its precursors is achievable through a combination of thorough hazard understanding, stringent adherence to PPE protocols, and meticulous execution of operational and disposal plans. By fostering a proactive safety culture, researchers can advance scientific discovery while ensuring the well-being of themselves and their colleagues.
References
Fisher Scientific. (2023, September 1). Safety Data Sheet: 2-Chloro-4-fluorobenzenesulfonyl chloride.
CymitQuimica. (2024, December 19).
Fisher Scientific. Safety Data Sheet: 3-Chloro-4-fluorobenzenesulfonyl chloride.
Thermo Fisher Scientific. (2025, September 24).
TCI Chemicals. (2025, July 16).
CHEMM. Personal Protective Equipment (PPE).
BOC Sciences. CAS 67475-58-5 2-Chloro-4,5-difluorobenzen sulphonyl chloride.
Thermo Fisher Scientific. (2025, September 19).
Canada Safety Training Centre. PPE for Hazardous Chemicals.
Occupational Safety and Health Administration (OSHA). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear.